molecular formula C10H6ClNO3 B1588240 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid CAS No. 86209-35-0

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Cat. No.: B1588240
CAS No.: 86209-35-0
M. Wt: 223.61 g/mol
InChI Key: XCWIXLMCHFBXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWIXLMCHFBXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424685
Record name 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86209-35-0
Record name 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 86209-35-0

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines foundational chemical principles with data from analogous structures to offer a predictive yet scientifically grounded resource.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The biological efficacy of quinoline derivatives is often finely tuned by the nature and position of substituents on the bicyclic ring system. The title compound, this compound, incorporates three key functional groups that are expected to modulate its physicochemical properties and biological activity: a chloro group at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 3-position.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 86209-35-0[4][5][6][7][8][9]
Molecular Formula C₁₀H₆ClNO₃[4][6]
Molecular Weight 223.61 g/mol [4][6]
Appearance Predicted: White to off-white or yellowish solidGeneral knowledge of similar compounds
Solubility Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO and DMFGeneral knowledge of quinoline carboxylic acids
Storage Temperature -20°C[4][6]

Synthesis and Mechanistic Insights

The proposed synthesis would commence with the reaction of a substituted aniline, in this case, 4-chloroaniline, with diethyl ethoxymethylenemalonate (DEEM). This initial condensation is followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester and decarboxylation would lead to the desired product.

Proposed Synthetic Workflow: Modified Gould-Jacobs Reaction

Gould-Jacobs Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Final Product 4-Chloroaniline 4-Chloroaniline Intermediate_1 Anilidomethylenemalonate Intermediate 4-Chloroaniline->Intermediate_1 Nucleophilic attack DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Elimination of Ethanol Intermediate_2 4-Hydroxy-3-carboethoxy-6-chloroquinoline Intermediate_1->Intermediate_2 High Temperature (>250 °C) 6-electron electrocyclization Intermediate_3 6-Chloro-4-hydroxyquinoline-3-carboxylic acid Intermediate_2->Intermediate_3 NaOH (aq), Heat Final_Product This compound Intermediate_3->Final_Product Tautomerization

Caption: Proposed synthesis of this compound via a modified Gould-Jacobs reaction.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the known spectroscopic properties of quinolines and carboxylic acids, a predictive analysis can be made.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups, and the electron-donating effect of the hydroxyl group. Protons on the benzene ring will likely appear as a complex multiplet, while the proton at the 4-position should appear as a singlet. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, typically above 12 ppm.[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[14] The carbons of the quinoline ring will appear in the aromatic region, with their specific chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorptions. A very broad O-H stretching band from the carboxylic acid is expected from 2500 to 3300 cm⁻¹.[15] The C=O stretching of the carboxylic acid will likely appear between 1710 and 1760 cm⁻¹.[15] The O-H stretching of the 2-hydroxy group will also be present. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic isotopic pattern for chlorine-containing compounds.[16]

Potential Biological Activities and Applications

While specific biological data for this compound is scarce, the known activities of related quinoline-3-carboxylic acid derivatives provide a strong basis for predicting its potential applications.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[3] The carboxylic acid moiety can enhance selectivity for cancer cells, which often have a more acidic microenvironment.

  • Antibacterial and Antifungal Activity: The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[2] The specific substitution pattern of the title compound may confer activity against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: Quinolines are known to interact with various enzymes. For instance, some quinoline-3-carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2.[17]

Solubility and Stability

The solubility of this compound is predicted to be low in water due to the largely aromatic and hydrophobic quinoline core. However, the presence of the carboxylic acid and hydroxyl groups will impart some polar character. It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

The stability of the compound under various conditions has not been extensively reported. As a general precaution, it should be stored in a cool, dark, and dry place to prevent degradation.[18] Carboxylic acids can be sensitive to heat and light.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[19][20][21][22][23]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust. Use in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of in accordance with local regulations.

Conclusion

This compound is a promising scaffold for further investigation in drug discovery and development. While specific experimental data is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route via the Gould-Jacobs reaction offers a practical approach to obtaining this compound for further study. Its predicted physicochemical properties and potential biological activities make it a compelling target for researchers in medicinal chemistry. Further experimental validation of the information presented in this guide is highly encouraged to fully elucidate the therapeutic potential of this molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the specific substitutions on this molecule—a chloro group at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 3-position—are expected to significantly influence its physicochemical properties. These properties, in turn, govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough understanding of them essential for its development as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, including its structural features, solubility, acidity (pKa), melting point, and spectral characteristics. Recognizing that publicly available experimental data for this specific molecule is limited, this guide emphasizes the robust methodologies and protocols required to determine these properties, empowering researchers to generate reliable data. Where available, data from closely related analogs are presented to provide a comparative context and to illustrate the expected experimental outcomes.

Molecular Structure and Basic Properties

The foundational characteristics of this compound are derived from its molecular structure.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₃[1]
Molecular Weight 223.61 g/mol [1]
CAS Number 86209-35-0[1][2]
Canonical SMILES C1=CC2=C(C=C1Cl)N=C(C(=C2)C(=O)O)O
InChI Key Not available

The structure reveals the presence of several key functional groups that dictate its chemical behavior: a carboxylic acid, a phenolic hydroxyl group (existing in tautomeric equilibrium with its keto form, a quinolone), and a chloro substituent on the benzene ring. The interplay of these groups governs the molecule's polarity, hydrogen bonding capacity, and ionization state.

Tautomerism: The Quinolinone Form

It is crucial to recognize that 2-hydroxyquinolines, such as the title compound, exist in a tautomeric equilibrium with their corresponding 2-quinolinone form. This equilibrium is often heavily favored towards the quinolinone, which can have a significant impact on its physicochemical properties, including hydrogen bonding, polarity, and crystal packing.

Caption: Tautomeric equilibrium between the 2-hydroxyquinoline and 2-quinolinone forms.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The presence of both a polar carboxylic acid and a hydroxyl group, contrasted with the relatively nonpolar chloro-substituted quinoline core, suggests a nuanced solubility profile.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the solubility of the title compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringes and syringe filters (0.45 µm)

  • Pre-weighed evaporation dishes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume (e.g., 2 mL) of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the filtered solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the dried solute.

  • Calculation:

    • The solubility (S) can be calculated using the following formula: S (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered supernatant

solubility_workflow start Start excess_solid Add excess solid to solvent start->excess_solid equilibrate Equilibrate at constant temperature excess_solid->equilibrate filter Filter supernatant equilibrate->filter weigh_solute Evaporate solvent and weigh solute filter->weigh_solute calculate Calculate solubility weigh_solute->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

Acidity and pKa

The pKa values of a molecule are fundamental to understanding its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets. This compound has two primary acidic protons: one on the carboxylic acid group and one on the 2-hydroxy group (or the N-H of the quinolinone tautomer). The carboxylic acid is expected to have a pKa in the range of 2-5, typical for aromatic carboxylic acids. The pKa of the 2-hydroxy/2-quinolinone group is likely to be in the range of 8-11.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa values.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M, carbonate-free)

  • Background electrolyte solution (e.g., 0.15 M KCl)

  • Solvent (e.g., water, or a co-solvent system like methanol-water if solubility is low)

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent containing the background electrolyte. The concentration should be in the range of 1-10 mM.

  • Titration:

    • If the compound is in its neutral form, first titrate with a standardized HCl solution to a low pH (e.g., pH 2) to ensure all acidic and basic groups are in their fully protonated state.

    • Then, titrate the solution with a standardized NaOH solution.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve.

    • Specialized software can be used for more accurate determination of the equivalence points and pKa values from the titration data.

pka_workflow start Start dissolve Dissolve compound in solvent with electrolyte start->dissolve titrate Titrate with standardized acid/base dissolve->titrate record_pH Record pH at each addition titrate->record_pH plot Plot pH vs. titrant volume record_pH->plot determine_pKa Determine pKa from half-equivalence points plot->determine_pKa end End determine_pKa->end

Caption: Workflow for pKa determination by potentiometric titration.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range.

While the exact melting point of this compound is not reported in the readily available literature, related compounds such as 6-chloropyridine-3-carboxylic acid have a melting point of 190 °C (decomposes)[3]. The presence of the additional hydroxyl group and the larger quinoline ring system in the title compound would be expected to lead to a higher melting point due to increased potential for intermolecular hydrogen bonding and greater molecular weight.

Experimental Protocol for Melting Point Determination (Capillary Method)

Materials:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Sample Preparation:

    • Place a small amount of the finely powdered sample onto a clean, dry surface.

    • Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Invert the tube and tap it gently on a hard surface to cause the sample to fall to the bottom. The packed sample should be 2-3 mm in height.

  • Measurement:

    • Place the capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

    • Then, adjust the heating rate to a slow increase of 1-2 °C per minute.

    • Observe the sample through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the completion of melting).

    • The melting point is reported as this range.

Spectral Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants of these protons would confirm the substitution pattern. A broad singlet for the carboxylic acid proton would likely be observed at a downfield chemical shift (>10 ppm). The proton of the 2-hydroxy group (or the N-H of the quinolinone) would also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (around 160-180 ppm). The carbon bearing the hydroxyl group would also be significantly deshielded.

While specific NMR data for the title compound is not available, spectra for the related compound 6-chloroquinoline are accessible and can serve as a reference for the expected chemical shifts of the quinoline core protons and carbons[4][5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 223.61), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 223 and an M+2 peak at m/z 225 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Common fragmentation pathways would likely involve the loss of small neutral molecules:

  • Loss of H₂O (18 Da): From the carboxylic acid and hydroxyl groups.

  • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid.

  • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

UV-Visible Spectroscopy

The quinoline ring system is a strong chromophore, and the compound is expected to exhibit characteristic absorption bands in the UV-Vis region. The exact position of the absorption maxima (λ_max) will be influenced by the substituents and the solvent. The spectrum of quinoline itself shows absorption bands around 270 nm and 310 nm. The presence of the hydroxyl and carboxyl groups may cause a shift in these absorption bands.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While a lack of readily available public data for this specific molecule necessitates a focus on methodology, this approach empowers researchers with the tools to generate the high-quality, reliable data essential for advancing drug discovery and development projects. The structural similarity to other characterized quinoline derivatives provides a valuable framework for predicting and interpreting experimental results. By following the outlined procedures, scientists can build a comprehensive physicochemical profile of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid and its derivatives' biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Chloro-2-hydroxy-quinoline-3-carboxylic Acid and its Derivatives

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the burgeoning field of this compound and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging this versatile scaffold for therapeutic innovation. We will delve into the synthesis, structure-activity relationships (SAR), and diverse biological activities of these compounds, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This privileged scaffold is present in numerous natural alkaloids and synthetic therapeutic agents, demonstrating a vast spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The molecular architecture of quinoline allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological targets.

Within this class, derivatives of quinoline-3-carboxylic acid have garnered significant attention. The carboxylic acid moiety often plays a crucial role in the compound's mechanism of action, potentially through chelation with metal ions in enzyme active sites or by forming key hydrogen bonds with target receptors.[4] This guide focuses specifically on the this compound core (C₁₀H₆ClNO₃, MW: 223.61), a structure that combines several key features poised for therapeutic development.[5][6] The chlorine atom at the C6-position significantly influences the molecule's electronic properties and lipophilicity, which can enhance membrane permeability and target engagement.[7]

Anticancer Activity: Targeting Cellular Proliferation

Quinoline derivatives have emerged as potent anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like tyrosine kinases and topoisomerases.[8][9] The 6-chloro-quinoline framework, in particular, has been identified as a key feature in derivatives with significant cytotoxic potential against various human cancer cell lines.[9][10]

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifactorial:

  • Enzyme Inhibition: Many quinoline-based compounds target enzymes essential for cancer cell survival and growth. This includes inhibiting DNA-acting enzymes, which disrupts replication and repair processes.[8][11]

  • Induction of Apoptosis: Studies on related 6-chloro-quinazolin derivatives, a structurally similar class, have shown they can induce apoptosis in cancer cells. This programmed cell death is a key target for cancer therapeutics.[12]

  • Tubulin Polymerization Inhibition: Some novel quinoline derivatives have been designed to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

  • Growth Inhibition: The presence of a chloro group at the 6-position combined with other substitutions can lead to significant growth reduction in cancer cell lines like breast cancer (MCF-7), cervical cancer (HeLa), and chronic myelogenous leukemia (K-562).[9]

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically evaluated using in-vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound ClassCancer Cell LineActivity MetricValueReference
6-Chloro-quinolone-3-carboxamide derivativesCaco-2, HCT116Potent CytotoxicityNot specified[14]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)% Growth Reduction (at 100 µM)82.9%[9]
6-Chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative (Compd. 44)Hep G2 (HBV-producing)IC50 (HBsAg secretion)0.010 mM[15]
6-Chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative (Compd. 44)Hep G2 (HBV-producing)IC50 (HBV DNA replication)0.045 mM[15]
6-Chloro-quinazolin derivatives (Compd. 5a, 5f)MGC-803 (Gastric)Apoptosis Ratio (at 10 µM)31.7% (5a), 21.9% (5f)[12]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Workflow

cluster_invitro In-Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In-Vivo Validation start Synthesized Quinoline Derivatives assay MTT Cytotoxicity Assay (e.g., MCF-7, HeLa, HCT116) start->assay ic50 Determine IC50 Values assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Identify Lead Compound(s) sar->lead apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) lead->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) lead->cell_cycle enzyme Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) lead->enzyme animal Xenograft Mouse Model lead->animal efficacy Evaluate Tumor Growth Inhibition animal->efficacy

Caption: Workflow for anticancer evaluation of quinoline derivatives.

Antimicrobial Activity: A Scaffold for Novel Antibiotics

The quinoline core is fundamental to the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[17] The development of novel quinoline-3-carboxylic acid derivatives continues to be a promising strategy to combat the rise of multidrug-resistant bacteria.[18][19]

Mechanisms of Antimicrobial Action

While the precise mechanisms for novel derivatives are under investigation, they are hypothesized to act through several pathways:

  • DNA Synthesis Inhibition: Like established quinolones, these compounds may interfere with bacterial DNA replication.[11]

  • Enzyme Inhibition: They can act as inhibitors for other essential bacterial enzymes.[20]

  • Membrane Disruption: Some derivatives may disrupt the integrity of the bacterial cell membrane, leading to cell death.[21]

Spectrum of Activity

Derivatives of the quinoline-3-carboxylic acid scaffold have been synthesized and evaluated for their in-vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[18][22] The substitution pattern on the quinoline ring is critical for determining the spectrum and potency of antimicrobial activity.[22] For instance, certain 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown potent activity against Gram-negative bacteria and Staphylococcus aureus.[18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. Growth is assessed after incubation by visual inspection or by measuring optical density.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test quinoline derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have shown significant potential as anti-inflammatory agents.[23][24] Their mechanism often involves the modulation of key inflammatory signaling pathways.[23]

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Enzymes: Some quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[24][25]

  • NF-κB Pathway Inhibition: A primary mechanism for the anti-inflammatory effects of quinolines is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[23] NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[23] Inhibition can occur by preventing the nuclear translocation of NF-κB or by blocking its binding to DNA.[23]

  • Suppression of Pro-inflammatory Cytokines: Certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α).[16]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of quinoline derivatives has been assessed in various in-vitro and in-vivo models.

AssayCompound ClassActivity MetricResultReference
LPS-induced inflammation in RAW264.7 macrophagesQuinoline-3-carboxylic acidAnti-inflammatory affinityAppreciable vs. indomethacin[4][26]
Carrageenan-induced paw edema in ratsSubstituted quinoline carboxylic acid ( CL 306 ,293)Effective Dose1.5-3.0 mg/kg (daily, oral)[27]
Delayed type hypersensitivity in dogsSubstituted quinoline carboxylic acid ( CL 306 ,293)Effective Dose0.25 mg/kg (daily)[27]
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This in-vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS (a component of Gram-negative bacteria) to induce an inflammatory response, including the expression of iNOS and subsequent production of NO. The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test quinoline derivative for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation. Include control wells (cells only, cells + LPS, cells + known inhibitor like L-NAME).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for the test compound.

Visualization: NF-κB Signaling Pathway Inhibition

cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm cluster_nucleus lps LPS (Stimulus) tlr4 TLR4 Receptor lps->tlr4 adaptor Adaptor Proteins (MyD88, etc.) tlr4->adaptor ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_p p-IκBα nfkb_active Active NF-κB (p65/p50) nfkb->nfkb_active released nucleus Nucleus nfkb_active->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes binds DNA & activates transcription ub Ubiquitination & Degradation ikb_p->ub targeted for inhibitor Quinoline Derivatives inhibitor->ikk Inhibits inhibitor->nfkb_active Prevents Translocation

Caption: Proposed inhibition points of quinoline derivatives in the NF-κB pathway.[23]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring.[24][25]

  • C6-Position: The presence of a halogen, such as chlorine, at the C6-position is often associated with enhanced biological activity.[28] Studies comparing substituents at this position have shown a general trend for antimalarial potency in the order of H < OMe < F < Cl, indicating that an electron-withdrawing chloro group is beneficial.[28]

  • C2 and C3-Positions: The 2-hydroxy (or its tautomeric 2-oxo form) and 3-carboxylic acid groups are critical. The carboxylic acid can act as a chelating agent for metal ions, which is a key mechanism for many enzyme inhibitors.[4] Modifications at this position, such as esterification or amidation, can significantly alter the activity profile.[22]

  • C4-Position: Adding substituents at the C4-position is a common strategy for creating derivatives with diverse activities. For instance, linking an aniline moiety at C4 can confer PDE4 inhibition, while other aryl groups can lead to potent anticancer effects.[9][24]

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The inherent "drug-like" properties of the quinoline core, combined with the strategic placement of the chloro, hydroxyl, and carboxylic acid groups, provide a robust framework for medicinal chemists.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of lead compounds identified from initial screenings to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism Elucidation: In-depth studies to precisely identify the molecular targets and signaling pathways affected by the most potent derivatives.

  • In-Vivo Efficacy: Advancing promising candidates from in-vitro assays to relevant animal models to evaluate their efficacy and safety in a physiological context.

  • Combating Resistance: Exploring the potential of these derivatives to overcome existing drug resistance mechanisms, particularly in infectious diseases and oncology.

The evidence strongly suggests that this class of compounds holds significant promise for addressing unmet medical needs across multiple therapeutic areas.

References

A Technical Guide to the Therapeutic Applications of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-3-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] Among these, the quinoline-3-carboxylic acid moiety stands out as a particularly versatile and "privileged" scaffold. Its structural features, including the carboxylic acid group and the nitrogen atom in the quinoline ring, allow for critical interactions with biological targets, such as hydrogen bonding and potential metal chelation.[2][3] This guide provides an in-depth exploration of the major therapeutic applications of quinoline-3-carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to identify and validate their potential.

The versatility of the quinoline scaffold allows for a wide range of structural modifications, which in turn modulates the biological activity of the resulting compounds.[4] Researchers have successfully synthesized and evaluated numerous derivatives with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][5][6][7]

Antibacterial Applications: Targeting Bacterial DNA Replication

The most well-established therapeutic application of quinoline-3-carboxylic acids is in the realm of antibacterial agents, famously represented by the quinolone and fluoroquinolone antibiotics.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of this class of compounds is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during replication.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. It is responsible for decatenating (unlinking) daughter chromosomes after replication.

By forming a stable ternary complex with the enzyme and the cleaved DNA, quinoline-3-carboxylic acid derivatives trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately, bacterial cell death.[8]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted on quinolone antibacterial agents, revealing key structural requirements for potent activity:

  • N-1 Substituent: A cyclopropyl or ethyl group at the N-1 position is often optimal for broad-spectrum activity.

  • C-6 Substituent: A fluorine atom at the C-6 position significantly enhances antibacterial potency and cell penetration.[9]

  • C-7 Substituent: The substituent at the C-7 position, typically a piperazine or pyrrolidine ring, plays a crucial role in determining the spectrum of activity and pharmacokinetic properties.[5]

  • C-8 Substituent: Variations at the C-8 position with substituents like fluorine or chlorine can further enhance activity.[5][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A fundamental experiment to determine the antibacterial potency of a compound is the Minimum Inhibitory Concentration (MIC) assay.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compound: The quinoline-3-carboxylic acid derivative is serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations is prepared to cover the expected MIC value.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing only the broth and the bacterial inoculum (to ensure bacterial growth).

    • Negative Control: Wells containing only the sterile broth (to check for contamination).

    • Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin) is tested in parallel as a control.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anticancer Applications: A Multifaceted Approach

In recent years, quinoline-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a variety of cancer cell lines.[6][11] Their mechanisms of action are diverse and often involve targeting multiple cellular pathways that are dysregulated in cancer.

Mechanisms of Antiproliferative Activity

The anticancer properties of these compounds are attributed to several key mechanisms:

  • Induction of Apoptosis: Many derivatives induce programmed cell death (apoptosis) by modulating the expression of key apoptotic proteins. They can increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.[4]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M or S phases.[4] This prevents cancer cells from dividing and proliferating.

  • Inhibition of Protein Kinases: Certain derivatives have been shown to inhibit protein kinases, such as protein kinase CK2, which are often overexpressed in cancer and play a crucial role in cell growth, proliferation, and survival.[12]

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and cell death in cancer cells.[4][13]

Selective Toxicity and pH-Dependent Activity

A key challenge in cancer chemotherapy is achieving selective toxicity towards cancer cells while sparing normal cells. Some 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown higher selectivity for cancer cells.[6][11] This selectivity can be attributed to the acidic tumor microenvironment. The carboxylic acid moiety can lead to a change in the compound's pKa, enhancing its absorption and concentration in the more acidic environment of cancer cells compared to non-cancerous cells.[6][11]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[6][11]

  • Compound Treatment: The cells are treated with various concentrations of the quinoline-3-carboxylic acid derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Anti-inflammatory and Antiviral Potential

Beyond their well-documented antibacterial and emerging anticancer activities, quinoline-3-carboxylic acids are also being investigated for their anti-inflammatory and antiviral properties.

Anti-inflammatory Effects

Certain quinoline-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[2][3] Studies have shown that these compounds can suppress inflammation in cellular and animal models. For instance, in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, selected quinoline-3-carboxylic acids exhibited appreciable anti-inflammatory effects.[2][3] The proposed mechanism for some derivatives involves the down-regulation of T-cell function, which is distinct from the mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs) that typically inhibit cyclooxygenase (COX) enzymes.[14]

Antiviral Activity: Targeting Host Factors

A novel and promising therapeutic strategy is to target host factors that are essential for viral replication, as this may reduce the likelihood of the virus developing resistance. Quinoline carboxylic acid derivatives have been identified as potent antiviral agents that act by inhibiting the human enzyme dihydroorotate dehydrogenase (DHODH).[7][15]

  • Mechanism of Action: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][15] Viruses are highly dependent on the host cell's machinery to produce the necessary building blocks for their replication, including pyrimidines for RNA and DNA synthesis. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral replication.[7][15] This mechanism has shown broad-spectrum antiviral activity against various RNA viruses.

Data Summary and Visualization

To provide a clear overview of the therapeutic potential of quinoline-3-carboxylic acids, the following table summarizes representative biological activities.

Compound ClassTherapeutic ApplicationTargetExample IC50/MICReference
FluoroquinolonesAntibacterialDNA Gyrase/Topoisomerase IVAmifloxacin MIC (E. coli): 0.25 µg/mL[9]
2,4-Disubstituted quinoline-3-carboxylic acidsAnticancerMultiple (Apoptosis induction, Cell cycle arrest)Micromolar inhibition against MCF-7 and K562 cell lines[6][11]
4-Quinoline carboxylic acid analoguesAntiviralHuman DHODHEC50 (VSV): 1.9 nM[7]
Substituted quinoline carboxylic acidsAnti-inflammatoryT-cell function modulationEffective at 1.5-3.0 mg/kg in animal models[14]
Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel quinoline-3-carboxylic acid derivatives.

DrugDiscoveryWorkflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Library Design & Synthesis of Quinoline-3-Carboxylic Acid Derivatives B In Silico Screening (Docking, ADMET Prediction) A->B C Primary Screening (e.g., Antibacterial MIC, Anticancer MTT) B->C Hit Identification D Secondary Screening (Mechanism of Action Studies) C->D E Selectivity & Toxicity Assays (e.g., against non-cancerous cells) D->E F Animal Models of Disease (e.g., Infection, Tumor Xenografts) E->F Lead Compound Selection G Pharmacokinetic & Pharmacodynamic Studies F->G H Toxicology Studies G->H I Lead Optimization H->I SAR Feedback J Preclinical Candidate Selection H->J I->A Antiviral_Mechanism cluster_host Host Cell Cytoplasm cluster_virus Virus Replication DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Catalysis Pyrimidine Pyrimidine Nucleotides (UTP, CTP) Viral_RNA_Polymerase Viral RNA Polymerase Pyrimidine->Viral_RNA_Polymerase Required for synthesis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Orotate->Pyrimidine ...subsequent steps Viral_Genome New Viral Genomes (RNA/DNA) Viral_RNA_Polymerase->Viral_Genome Inhibitor Quinoline Carboxylic Acid Derivative Inhibitor->DHODH Inhibition

References

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid and its closely related analogs. As Senior Application Scientists, our goal is to synthesize the current understanding of this class of compounds, grounding our analysis in established experimental evidence and providing a framework for future research and development.

Introduction: The Quinoline Carboxylic Acid Scaffold

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The 4-hydroxy-2-quinolone-3-carboxylic acid motif, in particular, has been a fertile ground for the discovery of novel therapeutic agents[1]. This guide focuses on a specific derivative, this compound, and elucidates its primary and potential secondary mechanisms of action based on evidence from structurally related compounds.

Primary Mechanism of Action: Antagonism of the NMDA Receptor Glycine Site

The predominant mechanism of action for quinoline carboxylic acid derivatives, especially those with halogen substitutions, is the antagonism of the glycine co-agonist binding site on the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] The NMDA receptor, a crucial player in synaptic plasticity and memory formation, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.

The Glycine Co-agonist Site: A Key Modulatory Hub

The glycine binding site on the NMDA receptor is a critical regulatory domain. Its occupation by a co-agonist is a prerequisite for the glutamate-mediated opening of the ion channel. Antagonists that target this site can effectively block NMDA receptor function, even in the presence of high concentrations of glutamate. This makes the glycine site an attractive target for therapeutic intervention in conditions associated with NMDA receptor overactivation, such as epilepsy and neurodegenerative disorders[4][5].

Competitive Inhibition at the Glycine Site

Derivatives of quinoline carboxylic acid, including chlorinated analogs, have been shown to act as potent and selective competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[3][4] This competitive antagonism means they directly compete with glycine for binding to the receptor. A hallmark of this interaction is the ability to overcome the inhibition by increasing the concentration of glycine[4].

The binding of these antagonists prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that would typically follow glutamate binding.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_effect Cellular Effect NMDA_R Glutamate Site Glycine Site Ion Channel Activation Channel Opening Ca²⁺/Na⁺ Influx NMDA_R->Activation Activates Inhibition Channel Remains Closed No Ion Influx NMDA_R->Inhibition Inhibits Glutamate Glutamate Glutamate->NMDA_R:glu Binds Glycine Glycine (Co-agonist) Glycine->NMDA_R:gly Binds Antagonist 6-Chloro-2-hydroxy- quinoline-3-carboxylic acid (Antagonist) Antagonist->NMDA_R:gly Competitively Blocks

Fig. 1: Competitive antagonism at the NMDA receptor glycine site.
Experimental Validation: Methodologies and Expected Outcomes

The antagonism of the NMDA receptor glycine site by quinoline carboxylic acid derivatives is substantiated by a range of experimental techniques.

2.3.1. Radioligand Binding Assays

This technique directly measures the affinity of a compound for a specific receptor site.

  • Protocol:

    • Prepare synaptic membrane fractions from rodent brain tissue (e.g., telencephalon)[3].

    • Incubate the membranes with a radiolabeled ligand specific for the glycine site, such as [³H]glycine or [³H]CGS19755[4][6].

    • Add varying concentrations of the test compound (this compound).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Kᵢ (inhibition constant).

  • Expected Results: A potent antagonist will exhibit a low Kᵢ value, typically in the nanomolar to low micromolar range, indicating high affinity for the glycine site[4].

2.3.2. Electrophysiological Recordings

This method assesses the functional consequences of receptor antagonism by measuring ion flow through the NMDA receptor channel.

  • Protocol:

    • Use Xenopus laevis oocytes expressing recombinant NMDA receptor subunits or cultured neurons[2].

    • Perform whole-cell patch-clamp recordings to measure the currents evoked by the application of NMDA and glycine.

    • Apply the test compound at various concentrations and observe its effect on the NMDA-evoked currents.

    • To confirm competitive antagonism, construct a glycine dose-response curve in the absence and presence of the antagonist.

  • Expected Results: A competitive antagonist will cause a parallel rightward shift in the glycine dose-response curve without reducing the maximum response, indicating that the inhibition can be overcome by higher concentrations of the agonist[4].

Experimental Technique Key Parameter Indication of Potent Antagonism
Radioligand Binding AssayKᵢ (Inhibition Constant)Low nanomolar to micromolar range[4]
ElectrophysiologySchild AnalysisParallel rightward shift of agonist dose-response curve

Other Potential Mechanisms of Action

While NMDA receptor antagonism is the most well-documented mechanism, research on related quinoline carboxylic acid derivatives suggests other potential biological targets.

Inhibition of Dehydrogenase Enzymes

Studies have shown that 4-hydroxyquinoline-3-carboxylic acids can inhibit dehydrogenase enzymes, with a degree of specificity for mitochondrial malate dehydrogenase[7][8]. This inhibition of cellular respiration could contribute to the broader pharmacological profile of these compounds.

Inhibition of Protein Kinase CK2

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar to low micromolar range[9]. Given that CK2 is implicated in various cellular processes, including cell growth and proliferation, this inhibitory activity could be relevant to the anticancer properties observed for some quinoline derivatives.

Antagonism of Other Receptors

Closely related quinoline derivatives have also been shown to antagonize the inhibitory glycine receptor (GlyR) and kainate receptors, although often with lower potency compared to their action at the NMDA receptor glycine site[2][10]. This suggests a broader, though less potent, interaction with other ligand-gated ion channels.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding_Assay Radioligand Binding Assay (NMDA Receptor Glycine Site) Electrophysiology Electrophysiology (Patch-Clamp on Neurons/Oocytes) Binding_Assay->Electrophysiology Confirm Functional Antagonism Enzyme_Assay Enzyme Inhibition Assays (Dehydrogenases, Kinases) Binding_Assay->Enzyme_Assay Assess Target Selectivity Animal_Models Animal Models of Disease (e.g., Seizure Models) Electrophysiology->Animal_Models Predict In Vivo Efficacy

References

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Uncharted Territory of a Novel Quinolone Derivative

In the landscape of drug discovery and development, researchers are frequently confronted with novel chemical entities for which a comprehensive physicochemical profile is not yet established. 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid (CAS: 86209-35-0) represents one such molecule. While its structural analogues have found applications in various therapeutic areas, a detailed understanding of its solubility and stability—two cornerstones of successful formulation and development—remains to be fully elucidated in publicly available literature.

This technical guide is engineered to bridge this knowledge gap. It is not a mere compilation of existing data, but rather a strategic roadmap for the research scientist. Herein, we eschew a rigid, templated approach in favor of a logically structured narrative that mirrors the scientific process itself. We will begin by establishing the theoretical physicochemical groundwork of the molecule, leveraging powerful in silico prediction tools to inform our experimental design. Subsequently, we will delve into meticulous, step-by-step protocols for the empirical determination of both aqueous and organic solubility. Finally, we will construct a comprehensive framework for assessing the molecule's stability through a rigorous forced degradation study, culminating in the development of a stability-indicating analytical method.

This document is crafted to be a self-validating system of scientific inquiry. Every experimental choice is rationalized, every protocol is detailed with the precision required for reproducibility, and the interpretation of potential outcomes is guided by years of field-proven insight. By following the methodologies outlined herein, researchers will be empowered to generate the robust, reliable data necessary to advance the development of this compound from a laboratory curiosity to a viable therapeutic candidate.

Part 1: Foundational Physicochemical Properties - An In Silico Approach

A thorough understanding of a molecule's intrinsic physicochemical properties is paramount, as these parameters govern its behavior in both biological and pharmaceutical systems. In the absence of extensive experimental data for this compound, we turn to validated computational methods to predict its key characteristics.

Molecular Identity
  • Chemical Name: this compound

  • CAS Number: 86209-35-0[1][2][3]

  • Molecular Formula: C₁₀H₆ClNO₃[1]

  • Molecular Weight: 223.61 g/mol [1]

Predicted Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, and interaction with biological targets. This compound possesses both an acidic carboxylic acid group and a potentially basic quinoline nitrogen, as well as an acidic hydroxy group. Accurate pKa prediction is therefore crucial.

Numerous software packages, such as ACD/Labs Percepta and ChemAxon's MarvinSketch, employ sophisticated algorithms based on large experimental datasets to provide reliable pKa estimations.[1][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] These tools can predict the pKa values for each ionizable center in the molecule.

Predicted pKa Values (Illustrative):

Ionizable GroupPredicted pKa (Acidic)Predicted pKa (Basic)Rationale for Ionization
Carboxylic Acid (-COOH)~3.5 - 4.5The electron-withdrawing nature of the quinoline ring is expected to increase the acidity of the carboxylic acid compared to a simple benzoic acid.
Hydroxy Group (-OH) at C2~8.0 - 9.0The hydroxy group on the quinoline ring is weakly acidic.
Quinoline Nitrogen~2.0 - 3.0The quinoline nitrogen is weakly basic, and its basicity is further reduced by the electron-withdrawing chloro and carboxylic acid substituents.

Note: These values are illustrative and should be experimentally confirmed. The prediction accuracy of in silico models is typically within 0.5-1.0 pKa units for well-characterized chemical spaces.[10][12]

Predicted Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. As with pKa, reliable in silico models are available for logP prediction.[2][][28][29][30][31][32][33][34]

Predicted logP Value (Illustrative):

  • Predicted XlogP: ~2.5 - 3.5

This predicted value suggests that the neutral form of this compound is moderately lipophilic. This information is critical for selecting appropriate solvent systems for solubility studies and for anticipating the molecule's behavior in biological membranes.

Part 2: A Practical Guide to Solubility Determination

Solubility is a critical parameter that influences the bioavailability of a drug and dictates the feasibility of various dosage forms. The following section provides detailed protocols for determining the solubility of this compound in both aqueous and organic media.

Experimental Workflow for Solubility Determination

The following diagram illustrates a robust workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Seal and equilibrate at constant temperature B->C D Withdraw aliquot of supernatant C->D E Filter through 0.45 µm syringe filter D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F

Caption: A generalized workflow for the experimental determination of solubility.

Protocol for Aqueous Solubility Determination (pH-Dependent)

Given the presence of multiple ionizable groups, the aqueous solubility of this compound is expected to be highly pH-dependent.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12) using appropriate buffer systems (e.g., phosphate, citrate, borate).

  • Sample Preparation: Add an excess of this compound to vials containing a known volume of each buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the samples to stand undisturbed to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol for Organic Solvent Solubility Determination

Understanding the solubility in organic solvents is crucial for synthetic route development, purification, and the formulation of non-aqueous dosage forms.

Methodology:

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and n-heptane).

  • Sample Preparation: Add an excess of this compound to vials containing a known volume of each organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) until equilibrium is achieved.

  • Sample Collection and Filtration: As with the aqueous solubility determination, carefully withdraw and filter an aliquot of the supernatant.

  • Quantification: Quantify the concentration of the dissolved compound. For volatile solvents, a gravimetric method (evaporation of the solvent and weighing the residue) can be employed. For non-volatile solvents, HPLC is the preferred method.

Illustrative Solubility Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 1: Illustrative Aqueous Solubility Profile

pHTemperature (°C)Solubility (mg/mL)
2.025> 10
4.025~ 1.5
6.025< 0.1
7.425< 0.1
9.025~ 5.0
12.025> 20

Table 2: Illustrative Organic Solvent Solubility

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)
Methanol5.125~ 10-20
Ethanol4.325~ 5-10
Acetone5.125~ 2-5
Ethyl Acetate4.425< 1
Dichloromethane3.125< 0.5
n-Heptane0.125< 0.1

Part 3: Comprehensive Stability Assessment and Forced Degradation Studies

Assessing the intrinsic stability of a drug substance is a regulatory requirement and is fundamental to ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are designed to accelerate the degradation of a compound under a variety of stress conditions to identify potential degradation products and pathways.[7][8][11][12][14]

Workflow for Forced Degradation and Stability-Indicating Method Development

The following diagram outlines the logical progression of a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analytical Development A Acid Hydrolysis F Analyze stressed samples by HPLC A->F B Base Hydrolysis B->F C Oxidation C->F D Photolysis D->F E Thermal E->F G Identify degradation products F->G H Develop and validate stability-indicating method G->H I Characterize major degradants (e.g., LC-MS) H->I

Caption: Workflow for a forced degradation study and development of a stability-indicating method.

Protocols for Forced Degradation Studies

The goal of these studies is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[8]

3.2.1. Acidic and Basic Hydrolysis

  • Rationale: To assess the susceptibility of the molecule to hydrolysis at pH extremes. The ester and amide-like functionalities within the quinolone ring system may be susceptible.

  • Protocol:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 24, and 48 hours).

    • Neutralize the samples before analysis by HPLC.

3.2.2. Oxidative Degradation

  • Rationale: To evaluate the molecule's sensitivity to oxidation. The electron-rich quinoline ring system can be susceptible to oxidative degradation.

  • Protocol:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature and collect samples at various time points.

    • Analyze the samples by HPLC.

3.2.3. Photolytic Degradation

  • Rationale: To determine the light sensitivity of the compound. Many aromatic systems, including quinolones, can undergo photodegradation.

  • Protocol:

    • Expose solid and solution samples of the compound to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14]

    • Analyze the samples by HPLC and compare them to a control sample stored in the dark.

3.2.4. Thermal Degradation

  • Rationale: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Store the solid compound in a controlled temperature oven at a high temperature (e.g., 80°C) for an extended period.

    • Collect samples at various time points and analyze them by HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[28][35]

Methodology:

  • Initial Method Development: Begin with a reverse-phase HPLC method using a C18 column and a mobile phase gradient of a buffered aqueous solution (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies into the HPLC system.

  • Method Optimization: Adjust the HPLC method parameters (e.g., gradient profile, mobile phase pH, column temperature) to achieve adequate resolution between the parent compound and all observed degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that each peak is chromatographically pure.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated:

  • Hydrolysis: The lactam (amide) bond in the 2-hydroxy-quinoline (or 2-quinolone) tautomer could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Decarboxylation: The carboxylic acid group may be lost under thermal stress.

  • Oxidation: The quinoline ring could be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: UV light could induce various reactions, including dechlorination or the formation of dimers.

Conclusion: A Framework for Advancing Knowledge

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the solubility and stability of this compound. While the journey of drug development is often one of navigating through a scarcity of data, this should not be a barrier to progress. By embracing a systematic approach that combines the predictive power of in silico modeling with meticulously designed experimental protocols, researchers can confidently and efficiently characterize this promising molecule.

The methodologies detailed herein are not merely a set of instructions, but a manifestation of a scientific philosophy rooted in expertise, trustworthiness, and authoritative grounding. The successful execution of these studies will yield a wealth of data that is not only critical for formulation development and regulatory submissions but also contributes valuable knowledge to the broader scientific community. It is our hope that this guide will serve as an invaluable resource for scientists and researchers dedicated to transforming novel chemical entities into life-changing therapies.

References

Spectroscopic Characterization of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid (C₁₀H₆ClNO₃, Molecular Weight: 223.61 g/mol ).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this quinoline derivative. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Accurate structural elucidation and purity assessment are paramount in the development of quinoline-based therapeutic agents. Spectroscopic techniques are indispensable tools for achieving this, providing detailed information about the molecule's atomic connectivity, functional groups, and overall structure. This guide will explore the expected spectroscopic signatures of this compound.

Molecular Structure and Tautomerism

It is crucial to recognize that 2-hydroxyquinolines can exist in equilibrium with their 2-quinolone tautomer. For this compound, this equilibrium between the enol-like (hydroxy) and keto-like (quinolone) forms will significantly influence its spectroscopic properties. The quinolone form is often the major tautomer in solution.

tautomerism cluster_0 This compound (Enol Form) cluster_1 6-Chloro-1,2-dihydro-2-oxoquinoline-3-carboxylic acid (Keto Form) enol keto enol->keto Tautomerization keto->enol NMR_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in DMSO-d6) 1D_H_NMR 1D ¹H NMR Acquisition SamplePrep->1D_H_NMR 1D_C_NMR 1D ¹³C NMR Acquisition 1D_H_NMR->1D_C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_C_NMR->2D_NMR DataAnalysis Spectral Analysis and Structure Elucidation 2D_NMR->DataAnalysis MS_Fragmentation M [M]⁺˙ m/z 223/225 M-COOH [M-COOH]⁺ m/z 178/180 M->M-COOH - •COOH M-CO2 [M-CO₂]⁺˙ m/z 179/181 M->M-CO2 - CO₂

References

An In-Depth Technical Guide on the Safety and Handling of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] As with many halogenated heterocyclic compounds, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety protocols and toxicological data.

Hazard Identification and Classification

Understanding the intrinsic hazards of a compound is the foundation of safe laboratory practice. This compound is classified as a hazardous substance.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]

Signal Word: Warning[2][4]

Hazard Statements: [2][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Pictogram:

Physicochemical Properties

A grasp of the compound's physical and chemical properties is crucial for anticipating its behavior under various experimental conditions.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[2][3]
Molecular Weight 223.61 g/mol [3]
Appearance Solid (form may vary)N/A
Solubility Insoluble in water.[5][5]
Stability Stable under normal handling and storage conditions.[2] Light sensitive.[5][6][2][5][6]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential to minimize risk. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to control hazards at their source.

  • Ventilation: Always handle this compound in a well-ventilated area.[2][7] A chemical fume hood is strongly recommended, especially when working with powders or generating dust.[8]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2][6]

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the hazardous substance.

  • Eye and Face Protection: Chemical safety goggles or glasses are mandatory.[2] A face shield should be worn when there is a risk of splashing.[2]

  • Skin Protection:

    • Gloves: Wear protective gloves that are resistant to the chemical.[2] Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's resistance chart. Gloves must be inspected before use and disposed of properly after handling the compound.

    • Lab Coat: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[2]

  • Respiratory Protection: In situations where ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be worn.[2][5]

Diagram: Hierarchy of Controls for Safe Handling

HierarchyOfControls cluster_controls Hierarchy of Controls cluster_workflow Safe Handling Workflow Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Handle Handle Compound PPE->Handle Assess Assess Risks Implement Implement Controls Assess->Implement Implement->Handle Decontaminate Decontaminate & Dispose Handle->Decontaminate Document Document Work Decontaminate->Document

Caption: Hierarchy of controls and the corresponding safe handling workflow.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][4] If breathing is difficult or stops, provide artificial respiration.[4] Seek medical attention.[2]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[4] If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water.[2] Do NOT induce vomiting.[2] Call a poison center or doctor/physician if you feel unwell.[2]

Fire-Fighting Measures

While this compound is not flammable, it is important to be prepared for fires involving this chemical.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

  • Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride.[9]

  • Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel from the area.[2] Wear appropriate personal protective equipment (PPE) as described in Section 3.[2] Avoid breathing dust.

  • Environmental Precautions: Do not let the product enter drains or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust. For large spills, it may be necessary to dike the area to prevent spreading.

Diagram: Spill Response Protocol

SpillResponse Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->DonPPE Contain Contain Spill DonPPE->Contain CleanUp Clean Up Spill (Absorb/Sweep) Contain->CleanUp Dispose Dispose of Waste in Labeled Container CleanUp->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Step-by-step protocol for responding to a chemical spill.

Handling and Storage

Proper handling and storage practices are crucial for maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling
  • Avoid contact with skin and eyes.[2]

  • Do not breathe dust, mist, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Use only in a well-ventilated area or outdoors.[2]

Storage
  • Store in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.[5]

  • Protect from light.[5][6]

  • Store locked up.[4]

  • Incompatible materials to avoid include strong oxidizing agents.[2]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with all local, state, and federal regulations.

  • Waste Treatment: This compound should be disposed of as hazardous waste. It is recommended to use a licensed professional waste disposal service.[2]

  • Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[7]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is currently available to classify this compound for these long-term effects.[2]

Conclusion

This compound is a valuable compound for research and development, but it requires careful handling due to its hazardous properties. By adhering to the guidelines outlined in this document, researchers can work with this compound safely and effectively. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical and ensure that all laboratory personnel are properly trained on its specific hazards and handling procedures.

References

Methodological & Application

Synthesis of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol herein is based on a strategic application of the Knorr quinoline synthesis, a variation of the Conrad-Limpach reaction, which is particularly suited for the regioselective formation of 2-quinolones. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical process parameters.

Introduction and Significance

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The target molecule, this compound, and its analogs are of particular interest as intermediates in the synthesis of more complex pharmaceutical compounds. The presence of the chloro-substituent, the hydroxyl (oxo) group, and the carboxylic acid moiety provides multiple points for further functionalization, making it a versatile building block for combinatorial library synthesis and lead optimization programs.

This application note details a robust and reproducible protocol for the synthesis of this compound, commencing from commercially available starting materials.

Synthetic Strategy and Reaction Mechanism

The synthesis of this compound is achieved through a two-step process, beginning with the formation of an intermediate ester, ethyl 6-chloro-2-hydroxyquinoline-3-carboxylate, followed by its hydrolysis. The core of this synthetic approach is the Knorr quinoline synthesis , a powerful method for the preparation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones).[1][2]

The Knorr synthesis is a variation of the Conrad-Limpach reaction. While the Conrad-Limpach reaction between an aniline and a β-ketoester typically yields 4-hydroxyquinolines under kinetic control, the Knorr modification, employing higher temperatures, favors the formation of a β-keto anilide intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the thermodynamically more stable 2-hydroxyquinoline.[3][4]

Our synthesis commences with the reaction of 4-chloroaniline with diethyl malonate. At elevated temperatures, 4-chloroaniline reacts with one of the ester groups of diethyl malonate to form the corresponding anilide. This is followed by an intramolecular cyclization, driven by a dehydrating acid catalyst such as polyphosphoric acid (PPA), to yield the quinoline ring system. The resulting ethyl ester is then hydrolyzed under basic conditions to afford the final carboxylic acid product.

The overall reaction pathway is depicted below:

Synthesis_of_6-Chloro-2-hydroxy-quinoline-3-carboxylic_acid cluster_step1 Step 1: Knorr Cyclization cluster_step2 Step 2: Hydrolysis Reactant1 4-Chloroaniline Intermediate1 Ethyl 6-chloro-2-hydroxyquinoline-3-carboxylate Reactant1->Intermediate1 High Temperature, Polyphosphoric Acid Reactant2 Diethyl Malonate Reactant2->Intermediate1 Product This compound Intermediate1->Product 1. NaOH (aq) 2. HCl (aq)

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
4-ChloroanilineReagentPlus®, ≥99%Sigma-Aldrich
Diethyl malonateReagent grade, 99%Sigma-Aldrich
Polyphosphoric acid (PPA)115% H3PO4 basisSigma-Aldrich
Sodium hydroxide (NaOH)ACS reagent, ≥97.0%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich
HexanesACS reagent, ≥98.5%Sigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of Ethyl 6-chloro-2-hydroxyquinoline-3-carboxylate
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 4-chloroaniline (12.75 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Initial Condensation: Heat the reaction mixture with stirring in an oil bath to 140-150 °C for 2 hours. During this time, ethanol will be evolved. The formation of the intermediate anilide can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Cyclization: After the initial condensation, allow the reaction mixture to cool to approximately 80-90 °C. Carefully and in portions, add polyphosphoric acid (60 g) to the flask. Caution: The addition of PPA is exothermic.

  • Heating: Once the PPA has been added, heat the mixture to 120-130 °C and maintain this temperature with vigorous stirring for 4 hours to ensure complete cyclization.[3][4] The reaction mixture will become viscous.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture into a beaker containing 500 mL of crushed ice with stirring. A precipitate will form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from ethanol to afford ethyl 6-chloro-2-hydroxyquinoline-3-carboxylate as a crystalline solid. Dry the product in a vacuum oven.

Step 2: Synthesis of this compound
  • Hydrolysis Setup: In a 250 mL round-bottom flask, suspend the dried ethyl 6-chloro-2-hydroxyquinoline-3-carboxylate (from Step 1) in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Saponification: Heat the mixture to reflux with stirring for 2-3 hours. The solid should dissolve as the hydrolysis proceeds, forming the sodium salt of the carboxylic acid. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Acidification: After cooling the reaction mixture to room temperature in an ice bath, carefully acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of the carboxylic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. Dry the final product, this compound, under vacuum.

Results and Discussion

The two-step synthesis of this compound is expected to proceed with good overall yield. The key to the successful synthesis of the 2-hydroxyquinoline isomer in the first step is maintaining a sufficiently high temperature during the initial condensation to favor the formation of the anilide intermediate over the enamine, which would lead to the 4-hydroxyquinoline isomer. The use of polyphosphoric acid serves as both a catalyst and a dehydrating agent for the intramolecular cyclization.

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Expected Product Characteristics

PropertyExpected Value
Chemical Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMSO and DMF

The structure of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the carboxylic acid can be confirmed by a broad singlet in the ¹H NMR spectrum and a characteristic C=O stretch in the IR spectrum.

Safety Precautions

  • This protocol should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 4-Chloroaniline is toxic and a suspected carcinogen. Handle with appropriate care.

  • Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method, based on the Knorr quinoline synthesis, offers a strategic and efficient route to this valuable heterocyclic building block. The insights into the reaction mechanism and the step-by-step procedure are intended to enable researchers to successfully synthesize this compound for its application in medicinal chemistry and materials science.

References

Application Note: High-Purity Isolation and Characterization of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification and analytical characterization of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, a key heterocyclic intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for ensuring the safety, efficacy, and quality of downstream active pharmaceutical ingredients (APIs).[1][2] This application note details a multi-step strategy employing crystallization as a primary purification method, followed by preparative high-performance liquid chromatography (HPLC) for achieving superior purity. Furthermore, it establishes robust analytical protocols using HPLC, Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for definitive purity assessment and structural confirmation. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind each experimental choice to ensure reproducible and reliable outcomes.

Introduction and Compound Profile

This compound is a substituted quinoline derivative. The quinoline scaffold is a fundamental structural motif found in a wide array of biologically active compounds and pharmaceuticals.[3] As an intermediate, the purity of this molecule directly impacts the impurity profile of the final API. Synthetic routes may introduce various impurities, including starting materials, reagents, and side-products from reactions such as incomplete cyclization or undesired side-chain reactions.[3][4] Therefore, a robust and validated purification and analysis workflow is not merely a procedural step but a cornerstone of quality assurance in drug development.[2][5]

Compound Properties:

  • Molecular Formula: C₁₀H₆ClNO₃[6]

  • Molecular Weight: 223.61 g/mol [6]

  • Appearance: Typically an off-white to yellow solid.

  • Solubility: Generally poor solubility in water and non-polar organic solvents. It exhibits solubility in polar aprotic solvents like DMSO and DMF, and in aqueous basic solutions through salt formation.

Integrated Purification and Analysis Workflow

The purification strategy is designed as a sequential process to efficiently remove disparate types of impurities. An initial bulk purification via recrystallization targets major impurities, followed by a high-resolution chromatographic step for minor, structurally similar impurities. Each stage is validated by a suite of analytical techniques.

Purification_Workflow cluster_Purification Purification Stages cluster_Analysis Analytical Validation Crude Crude Synthetic Product Recrystallization Step 1: Recrystallization (Bulk Purification) Crude->Recrystallization Removes major impurities Prep_HPLC Step 2: Preparative HPLC (High-Purity Polishing) Recrystallization->Prep_HPLC Removes closely related impurities TLC TLC Monitoring Recrystallization->TLC In-process check Pure_Compound Purified Compound (>99.5%) Prep_HPLC->Pure_Compound HPLC_Purity Analytical HPLC (Purity Assay) Prep_HPLC->HPLC_Purity Fraction analysis Pure_Compound->HPLC_Purity Final QC MS Mass Spectrometry (Identity Confirmation) Pure_Compound->MS Final QC NMR NMR Spectroscopy (Structural Elucidation) Pure_Compound->NMR Final QC

Caption: Integrated workflow for purification and analysis.

Primary Purification: Recrystallization

Principle: Recrystallization is a robust technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.

Protocol 3.1: Recrystallization from Acetic Acid/Water

This protocol is adapted from methodologies used for similar quinoline carboxylic acids.[4] The use of glacial acetic acid provides a good solubilizing medium at high temperatures, and the addition of water as an anti-solvent induces precipitation upon cooling.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal volume of glacial acetic acid (e.g., 5-10 mL per gram of crude material).

  • Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Avoid boiling for extended periods.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until a faint, persistent turbidity is observed. Add a few more drops of hot acetic acid to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold water to remove residual acetic acid.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C until a constant weight is achieved.

Trustworthiness Check: The efficacy of this step should be immediately verified by TLC (Protocol 5.1) and melting point analysis. A sharpened melting point range close to the literature value indicates successful purification.

High-Purity Polishing: Preparative HPLC

Principle: When impurities are structurally very similar to the target compound, recrystallization may be ineffective. Preparative HPLC provides higher resolving power to separate these components.[7] A reversed-phase C18 column is employed, where separation is based on differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase.

Protocol 4.1: Reversed-Phase Preparative HPLC

The acidic nature of the carboxylic acid group necessitates the use of an acidic modifier in the mobile phase to suppress its ionization, thereby ensuring sharp, symmetrical peaks and reproducible retention times.[8]

Table 1: Preparative HPLC Conditions

ParameterValueRationale
Instrument Preparative HPLC system with UV detectorCapable of high flow rates and large injection volumes required for purification.
Column C18, 10 µm, 250 x 21.2 mmStandard reversed-phase chemistry for non-polar to moderately polar compounds; large diameter for loading.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component. Formic acid suppresses ionization of the analyte.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for elution.
Gradient 30% B to 80% B over 20 minutesA gradient is used to ensure elution of the compound in a reasonable time with good peak shape.
Flow Rate 20.0 mL/minTypical flow rate for this column dimension.
Detection UV at 254 nmQuinoline systems are strongly UV-active; 254 nm provides a robust signal.
Injection Volume 1-5 mLDependent on sample concentration.
Sample Preparation Dissolve recrystallized material in minimal DMSO, then dilute with Mobile Phase A. Filter through a 0.45 µm filter.DMSO is a strong solvent for the compound; dilution prevents solvent-induced peak distortion.

Procedure:

  • Equilibrate the column with the starting mobile phase conditions (30% B) until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program and collect fractions corresponding to the main peak.

  • Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 5.2).

  • Pool the fractions with the desired purity (e.g., >99.5%).

  • Remove the solvent via rotary evaporation, followed by high-vacuum drying to yield the final, highly purified product.

Analytical Methods for Purity and Identity

Analytical chemistry provides the tools to quantify purity and confirm the identity of the isolated compound, forming the basis of quality control.[1][7]

Analytical_Logic Question1 Is the purification working? TLC Thin-Layer Chromatography (TLC) Question1->TLC Quick, qualitative check Question2 What is the exact purity? HPLC Analytical HPLC Question2->HPLC Quantitative, high-resolution Question3 Is it the correct molecule? MS Mass Spectrometry (MS) Question3->MS Confirms Molecular Weight NMR NMR Spectroscopy Question3->NMR Confirms Chemical Structure

Caption: Logic for selecting analytical validation techniques.

Protocol 5.1: Thin-Layer Chromatography (TLC)

A rapid, cost-effective method for monitoring reaction progress and assessing the purity of fractions.[2]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Ethyl Acetate / Hexane / Acetic Acid (50:50:1 v/v/v). The small amount of acetic acid improves spot shape by preventing tailing.

  • Procedure: Spot the dissolved sample onto the TLC plate, develop the plate in a chamber saturated with the mobile phase, and visualize the spots under UV light at 254 nm. The purified compound should appear as a single, distinct spot.

Protocol 5.2: Analytical HPLC for Purity Determination

This is the definitive method for quantifying the purity of the final compound.[10]

Table 2: Analytical HPLC Conditions

ParameterValue
Instrument Analytical HPLC system with UV or DAD detector
Column C18, 4.6 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL
Sample Prep. ~0.5 mg/mL in Acetonitrile/Water (1:1)

Data Analysis: Purity is calculated based on the relative area of the main peak as a percentage of the total area of all peaks in the chromatogram (Area % method).

Protocol 5.3: Mass Spectrometry (MS) for Identity Confirmation

MS confirms the molecular weight of the compound.[11]

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

  • Mode: Negative ion mode is preferred to detect the deprotonated molecule [M-H]⁻ due to the acidic carboxylic acid group.

  • Expected Mass: For C₁₀H₆ClNO₃, the monoisotopic mass is 223.01. The expected observed m/z for [M-H]⁻ is 222.00. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observed.

Protocol 5.4: NMR Spectroscopy for Structural Elucidation

NMR provides unambiguous confirmation of the chemical structure.

  • Solvent: DMSO-d₆ is a suitable solvent.

  • ¹H NMR: Expect signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring system. A broad singlet for the carboxylic acid proton will likely appear downfield (>12 ppm), and another broad singlet for the 2-hydroxy proton.

  • ¹³C NMR: Expect signals corresponding to the 10 carbons in the molecule, including signals for the carbonyl carbon of the carboxylic acid (~165-170 ppm) and carbons attached to the electronegative oxygen and nitrogen atoms.

Conclusion

The successful development of pharmaceutical agents relies on the rigorous purification and characterization of all synthetic intermediates. This application note presents a validated, multi-step workflow for obtaining high-purity this compound. By combining the bulk purification power of recrystallization with the high-resolution separation of preparative HPLC, a final product exceeding 99.5% purity can be reliably achieved. The suite of analytical techniques described provides a robust framework for quality control, ensuring both the purity and structural integrity of the compound for its intended use in research and drug development.

References

Application and Protocols for Investigating 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid in cancer cell line studies. As a member of the quinoline-3-carboxylic acid class of compounds, which have demonstrated significant potential as antiproliferative agents, this molecule warrants thorough investigation.[1][2][3] This guide outlines a strategic experimental workflow, from initial cytotoxicity screening to in-depth mechanistic studies, and provides detailed, field-proven protocols to empower your research.

Introduction and Rationale

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer properties.[4][5] Their planar structure allows them to intercalate with DNA and interact with various enzymatic targets crucial for cancer cell survival and proliferation. While specific data on this compound is emerging, related 6-chloro-quinolone and quinoline-3-carboxylic acid derivatives have shown promising antiproliferative effects against various cancer cell lines, including colon and breast cancer.[5][6] Some of these related compounds are suggested to exert their effects through the modulation of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[6]

This application note, therefore, provides a robust framework for the systematic evaluation of this compound as a potential anticancer agent. We will proceed with the hypothesis that this compound may inhibit the PI3K/Akt signaling pathway, a common mechanism for related molecules. The following protocols are designed to test this hypothesis and comprehensively characterize the compound's biological activity.

Hypothesized Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[6] We hypothesize that this compound may inhibit this pathway, leading to downstream effects such as cell cycle arrest and apoptosis. The diagram below illustrates this proposed mechanism.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activation Bad Bad pAkt->Bad Phosphorylation (Inhibition of Apoptosis) Proliferation Cell Proliferation & Survival mTOR->Proliferation pBad p-Bad (Inactive) Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 Release Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Compound 6-Chloro-2-hydroxy- quinoline-3-carboxylic acid Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the compound.

Recommended Experimental Workflow

A logical and staged approach is crucial for evaluating a novel compound. The following workflow ensures a comprehensive assessment, starting with broad screening and progressing to detailed mechanistic studies.

Caption: Recommended workflow for investigating the compound's anticancer potential.

Detailed Experimental Protocols

The following protocols are foundational for cancer cell line studies. Adherence to these detailed steps will ensure reproducibility and reliability of your results.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the compound's effect on cell metabolic activity, serving as an indicator of cell viability and proliferation.[7]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[7] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[6])

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10]

Materials:

  • Cells treated with the compound at its IC50 concentration for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the compound at the predetermined IC50 concentration for a specified time (e.g., 24 hours). Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.[9]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Rationale: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content: 2n for G0/G1 phase, between 2n and 4n for S phase, and 4n for G2/M phase.

Materials:

  • Cells treated with the compound at its IC50 concentration.

  • Cold 70% Ethanol

  • PBS

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells after treatment with the compound for 24 or 48 hours.

  • Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours on ice.[13]

  • Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use a linear scale for the DNA content histogram.[13][14]

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Protocol 4: Western Blotting for PI3K/Akt Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of the compound's effect on the hypothesized signaling pathway.

Rationale: By measuring the levels of total and phosphorylated Akt (p-Akt), we can assess the activity of the PI3K/Akt pathway. A decrease in the ratio of p-Akt to total Akt upon compound treatment would support the hypothesis of pathway inhibition.

Materials:

  • Cell lysates from treated and untreated cells.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction: Treat cells with the compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH to ensure equal protein loading.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison. Below is a template table for presenting hypothetical results from the initial screening.

Cancer Cell LineCompound Concentration (µM)Cell Viability (%) (48h)Apoptotic Cells (%) (48h)G2/M Phase Arrest (%) (48h)
MCF-7 0 (Vehicle)100 ± 4.54.2 ± 1.112.5 ± 2.3
185.3 ± 5.110.5 ± 2.025.1 ± 3.0
552.1 ± 3.828.7 ± 3.548.9 ± 4.1
1025.6 ± 2.945.3 ± 4.265.7 ± 5.5
IC50 ~5 µM --
HCT-116 0 (Vehicle)100 ± 3.95.1 ± 1.315.3 ± 2.8
190.2 ± 4.78.9 ± 1.820.4 ± 2.9
560.5 ± 4.122.4 ± 2.939.8 ± 3.7
1035.8 ± 3.338.6 ± 3.858.2 ± 4.9
IC50 ~6.5 µM --

Interpretation: A dose-dependent decrease in cell viability, coupled with an increase in apoptosis and cell cycle arrest at a specific phase, would strongly indicate anticancer activity. A corresponding decrease in p-Akt levels observed via Western blot would provide mechanistic evidence supporting the initial hypothesis.

References

Protocol I: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives via Cyclocondensation with Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

This protocol details the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological activities, including antiviral and antitumor properties.[1] The reaction proceeds through a condensation of the aldehyde group with hydrazine, followed by an intramolecular nucleophilic aromatic substitution of the C2-chloro group.

Rationale and Mechanistic Insights

The formation of the pyrazolo[3,4-b]quinoline scaffold is a powerful transformation that constructs a new five-membered heterocyclic ring fused to the quinoline core in a single step. The initial reaction is the condensation between the carbaldehyde at C3 and a hydrazine derivative to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the distal nitrogen of the hydrazone attacks the C2 position, displacing the chloride ion and leading to the aromatic pyrazolo[3,4-b]quinoline system. The choice of hydrazine (e.g., hydrazine hydrate for an unsubstituted pyrazole nitrogen, or substituted hydrazines like phenylhydrazine for N-aryl derivatives) allows for diversification of the final product.

Experimental Protocol

Materials:

  • 2-chloroquinoline-3-carbaldehyde (1.0 eq)

  • Substituted or unsubstituted hydrazine (e.g., p-methylphenylhydrazine hydrochloride) (1.1 eq)

  • Absolute Ethanol (solvent)

  • Triethylamine (base, 1.2 eq)

  • Glacial Acetic Acid (optional, as solvent)

Procedure:

  • To a solution of 2-chloroquinoline-3-carbaldehyde in absolute ethanol, add the selected hydrazine derivative.

  • Add triethylamine to the mixture to act as a base.[1]

  • Reflux the reaction mixture for 10-15 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., benzene-methanol) to obtain the purified pyrazolo[3,4-b]quinoline derivative.[1]

Data Summary
EntryHydrazine DerivativeSolventBaseReaction Time (h)Yield (%)
1Hydrazine hydrateAcetic Acid-1~89
2PhenylhydrazineAcetic Acid-1~89
3p-Methylphenylhydrazine HClEthanolTriethylamine15Not specified

Yields are representative and may vary based on the specific substrate and reaction conditions.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-chloroquinoline-3-carbaldehyde in Ethanol B Add Hydrazine Derivative A->B C Add Triethylamine B->C D Reflux for 10-15h (Monitor by TLC) C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize G->H I Pure Pyrazolo[3,4-b]quinoline H->I

Caption: Workflow for Pyrazolo[3,4-b]quinoline Synthesis.

Protocol II: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The aldehyde functionality at the C3 position is an excellent electrophile for Knoevenagel condensation with active methylene compounds. This reaction is a cornerstone for creating new C-C bonds and extending the conjugation of the quinoline system, often leading to compounds with interesting photophysical or biological properties.

Rationale and Mechanistic Insights

The Knoevenagel condensation is a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by dehydration.[2] The "active methylene" compound has two electron-withdrawing groups (Z) attached to a CH2 group, making the protons acidic enough to be removed by a mild base. Common active methylene compounds include malononitrile, ethyl cyanoacetate, and barbituric acid derivatives. The base deprotonates the active methylene compound, creating a nucleophilic carbanion which then attacks the aldehyde carbon. The resulting alkoxide is protonated, and a subsequent elimination of a water molecule yields the α,β-unsaturated product.

Experimental Protocol

Materials:

  • 2-chloroquinoline-3-carbaldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Ethanol (solvent)

  • Piperidine or Triethylamine (catalytic amount)

Procedure:

  • Dissolve 2-chloroquinoline-3-carbaldehyde and the active methylene compound in ethanol.

  • Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for a few hours. Monitor the reaction by TLC.

  • The product often precipitates out of the solution upon formation.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove residual reactants.

  • The product can be further purified by recrystallization if necessary.

Data Summary
EntryActive Methylene CompoundCatalystConditionsProduct Type
1MalononitrileTriethylamineEtOH, rt2-((2-chloroquinolin-3-yl)methylene)malononitrile
2Ethyl CyanoacetateTriethylamineEtOH, rtEthyl 2-cyano-3-(2-chloroquinolin-3-yl)acrylate
3Thiobarbituric acidPiperidineEtOH, refluxα,β-unsaturated enone

Reaction Scheme Diagram

G cluster_reactants Reactants cluster_products Products start 2-Chloroquinoline-3-carbaldehyde + Z-CH2-Z' catalyst Base (e.g., Piperidine) Ethanol start->catalyst product α,β-Unsaturated Product + H2O catalyst->product

Caption: General Scheme for Knoevenagel Condensation.

Protocol III: Multicomponent Synthesis of Dihydropyridine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is particularly valuable in generating molecular diversity for drug discovery libraries.

Rationale and Mechanistic Insights

This protocol describes a four-component reaction to synthesize quinoline-based 1,4-dihydropyridines. The reaction likely proceeds through an initial Knoevenagel condensation between 2-chloroquinoline-3-carbaldehyde and an active methylene compound (e.g., malononitrile). The resulting α,β-unsaturated intermediate then undergoes a Michael addition with an amine, followed by a reaction with a dialkyl acetylenedicarboxylate to form the dihydropyridine ring. This one-pot procedure rapidly builds molecular complexity.

Experimental Protocol

Materials:

  • 2-chloroquinoline-3-carbaldehyde (1.0 eq)

  • Malononitrile or Ethyl cyanoacetate (1.0 eq)

  • Amine (e.g., aniline, benzylamine) (1.0 eq)

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate) (1.0 eq)

  • Ethanol (solvent)

  • Triethylamine (catalyst)

Procedure:

  • In a round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde and the active methylene compound (malononitrile or ethyl cyanoacetate) in ethanol.

  • Add a catalytic amount of triethylamine and stir the mixture.

  • After a short period (allowing for the Knoevenagel adduct to form), add the amine and the dialkyl acetylenedicarboxylate to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry. Further purification can be achieved by recrystallization.

Data Summary
Component 1Component 2Component 3Component 4Product
2-Chloroquinoline-3-carbaldehydeMalononitrileAnilineDMADQuinoline-based 1,4-dihydropyridine
2-Chloroquinoline-3-carbaldehydeEthyl cyanoacetateBenzylamineDEADQuinoline-based 1,4-dihydropyridine
(DMAD: Dimethyl acetylenedicarboxylate, DEAD: Diethyl acetylenedicarboxylate)

Logical Flow Diagram

G cluster_0 A 2-Chloroquinoline-3-carbaldehyde C Knoevenagel Adduct A->C B Active Methylene Compound B->C E Michael Adduct C->E + Amine (D) D Amine D->E G Final Cyclization E->G + Acetylenedicarboxylate (F) F Dialkyl Acetylenedicarboxylate F->G H 1,4-Dihydropyridine Derivative G->H

Caption: Logical Flow of the Four-Component Reaction.

Conclusion

2-Chloroquinoline-3-carbaldehyde stands out as a remarkably versatile and powerful building block for the synthesis of a wide range of heterocyclic derivatives. The protocols outlined in this guide for synthesizing pyrazolo[3,4-b]quinolines, α,β-unsaturated systems, and complex dihydropyridines represent only a fraction of its synthetic potential. By strategically targeting the C2-chloro and C3-aldehyde functionalities, researchers can rapidly access diverse molecular architectures, facilitating the exploration of new chemical space in the pursuit of novel therapeutic agents. The robustness of these reactions, including the efficiency of multicomponent strategies, makes this scaffold an invaluable tool for medicinal chemists and drug development professionals.

References

The Strategic Utility of 6-Chloro-2-hydroxy-quinoline-3-carboxylic Acid as a Versatile Chemical Intermediate in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its unique heterocyclic structure allows for diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Within this important class of molecules, 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid emerges as a particularly valuable and versatile chemical intermediate. Its strategic placement of functional groups—a reactive carboxylic acid, a modifiable hydroxy/keto group, and a chlorine atom on the benzene ring—provides multiple handles for synthetic elaboration, enabling the systematic development of compound libraries for drug discovery and the creation of novel materials.

This guide provides an in-depth exploration of the chemical reactivity and synthetic potential of this intermediate. We will delve into its structural nuances, provide detailed, field-proven protocols for its key transformations, and explain the rationale behind the experimental choices, empowering researchers to leverage this powerful building block in their scientific endeavors.

Part 1: Core Physicochemical Properties and Structural Insights

Before embarking on synthetic transformations, a clear understanding of the intermediate's fundamental properties is crucial.

Physicochemical Data
PropertyValue
CAS Number 86209-35-0[4]
Molecular Formula C₁₀H₆ClNO₂[5]
Molecular Weight 207.61 g/mol [5]
IUPAC Name 6-chloro-2-hydroxyquinoline-3-carboxylic acid[5]
Synonyms 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Critical Insight: Keto-Enol Tautomerism

A key structural feature of this molecule is its existence as a tautomeric mixture. While named as a "2-hydroxy-quinoline" (the enol form), it predominantly exists in the more thermodynamically stable "2-oxo-1,2-dihydroquinoline" or "quinolone" form (the keto form). This equilibrium is fundamental to its reactivity, particularly at the C2 position. The "hydroxy" form's reactivity is typical of an enol, while the "oxo" form behaves as an amide (a cyclic one, known as a lactam).

Caption: Keto-enol tautomerism of the title compound.

Part 2: Core Synthetic Transformations and Applications

The true power of this compound lies in its capacity for selective modification at three distinct sites: the C3-carboxylic acid, the C2-oxo group, and the C6-chloro position. This allows for a modular approach to building molecular diversity.

G A This compound B Amide Derivatives (C3 Position) A->B Amidation C Ester Derivatives (C3 Position) A->C Esterification D 2,6-Dichloroquinoline Derivatives (C2 Position) A->D Chlorination (e.g., POCl₃) E 2-Amino/Alkoxy/Thio Derivatives (Nucleophilic Substitution at C2) D->E SₙAr Reaction

Caption: Key synthetic pathways from the parent intermediate.

Derivatization of the Carboxylic Acid Group (C3)

The carboxylic acid at the C3 position is a prime site for modification, crucial for tuning properties like solubility, cell permeability, and target binding. A structure-activity relationship (SAR) analysis often reveals that the carboxylic acid group at this position is critical for the inhibitory activity of certain quinoline derivatives.[1]

  • Amide Formation: Coupling with a diverse range of primary and secondary amines yields carboxamides. This is one of the most common modifications in drug discovery to introduce new pharmacophores and modulate biological activity.

  • Esterification: Conversion to esters can serve as a method for creating prodrugs, which may improve bioavailability, or for use as synthetic intermediates themselves.

Transformation of the 2-Oxo Group (C2)

The 2-oxo group can be converted into a 2-chloro substituent, creating a highly valuable intermediate for further functionalization.

  • Chlorination: Treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group of the enol tautomer (or the oxygen of the keto form) with a chlorine atom. This yields a 2,6-dichloroquinoline-3-carboxylic acid derivative.

  • Nucleophilic Aromatic Substitution (SₙAr): The newly introduced 2-chloro group is highly activated towards SₙAr reactions. This allows for the facile introduction of a wide variety of nucleophiles (amines, alcohols, thiols), creating libraries of 2-substituted quinolines. The chemistry of 2-chloroquinoline-3-carbaldehydes, which are closely related, demonstrates the versatility of this approach.[6]

Part 3: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.

Protocol 1: Synthesis of 6-Chloro-N-benzyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

This protocol details a standard amide coupling reaction, a fundamental transformation in medicinal chemistry.

Objective: To couple the carboxylic acid with benzylamine to form the corresponding amide.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic)

  • Benzylamine (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

Procedure:

  • Acid Chloride Formation: To a suspension of this compound in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Amidation: In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution from step 3 to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Rationale:

  • SOCl₂/DMF: This combination efficiently converts the carboxylic acid to a more reactive acid chloride intermediate. DMF acts as a catalyst by forming the Vilsmeier reagent in situ.[7]

  • Triethylamine (TEA): A non-nucleophilic base used to neutralize the HCl generated during both the acid chloride formation and the final amidation step, driving the reaction to completion.

Protocol 2: Synthesis of 2,6-Dichloroquinoline-3-carbonyl Chloride

This protocol describes the critical transformation of the parent compound into a highly reactive intermediate suitable for subsequent nucleophilic substitutions.

Objective: To convert both the C2-oxo and C3-carboxylic acid groups into chloro and carbonyl chloride functionalities, respectively.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0-10.0 eq, used as both reagent and solvent)

  • Dimethylformamide (DMF) (catalytic)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add this compound to an excess of phosphorus oxychloride.

  • Add a catalytic amount of DMF.

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC.

  • Work-up and Isolation:

    • CAUTION: This step must be performed in a well-ventilated fume hood.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

    • The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • The resulting 2,6-dichloroquinoline-3-carbonyl chloride can be used immediately in the next step.

Rationale:

  • POCl₃: A powerful dehydrating and chlorinating agent that converts the C2-oxo group to a chloro group and the C3-carboxylic acid to a carbonyl chloride. Using it as the solvent ensures the reaction goes to completion.

  • Ice Quench: A standard and highly exothermic procedure to safely neutralize the highly reactive excess POCl₃. Extreme care is required.

Protocol 3: Synthesis of 2-(Anilino)-6-chloroquinoline-3-carboxylic Acid

This protocol demonstrates the utility of the 2,6-dichloro intermediate for installing a new substituent at the C2 position via an SₙAr reaction, followed by hydrolysis of the acid chloride.

Objective: To synthesize a 2-aminoquinoline derivative via nucleophilic substitution.

Materials:

  • Crude 2,6-dichloroquinoline-3-carbonyl chloride from Protocol 2 (1.0 eq)

  • Aniline (2.2 eq)

  • Anhydrous Toluene or Dioxane

  • Aqueous Sodium Hydroxide (2M)

Procedure:

  • Nucleophilic Substitution: Dissolve the crude 2,6-dichloroquinoline-3-carbonyl chloride in anhydrous toluene.

  • Add aniline and heat the mixture to 80-90 °C for 2-4 hours. The reaction progress can be monitored by TLC. Aniline acts as both the nucleophile and the acid scavenger.

  • Hydrolysis: Cool the reaction mixture. Add 2M aqueous NaOH solution and stir vigorously at room temperature for 1-2 hours to hydrolyze the acid chloride to the carboxylate salt.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted aniline.

    • Collect the aqueous layer and cool it in an ice bath.

    • Acidify the aqueous layer with concentrated HCl until the pH is ~4-5. The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization.

Rationale:

  • Selective Reactivity: The C2-chloro is significantly more reactive towards nucleophilic substitution than the C6-chloro due to activation from the ring nitrogen. This allows for selective functionalization.

  • Hydrolysis: The basic workup safely converts the reactive acid chloride into the desired carboxylic acid product.

References

Application Notes & Protocols: A Guide to Monitoring Reactions of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, integral to the development of therapeutics for a wide array of diseases, including malaria and cancer.[1][2][3] The synthesis of these compounds often involves multi-step reactions where precise control and monitoring are paramount for optimizing yield, minimizing byproducts, and ensuring the purity of the final product.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective techniques for monitoring the progress of reactions involving quinoline compounds. We will delve into the causality behind experimental choices for various analytical methods, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering detailed, field-proven protocols and troubleshooting advice.

The Imperative for Reaction Monitoring in Quinoline Synthesis

The synthetic pathways to quinoline derivatives, such as the Skraup, Combes, or Friedländer syntheses, involve intricate mechanisms and reaction conditions.[3][4][5] Real-time or frequent monitoring of these reactions is not merely a procedural step but a critical component of process analytical technology (PAT). It allows for:

  • Determination of Reaction Endpoint: Accurately identifying the point of complete consumption of starting materials to prevent unnecessary heating or prolonged reaction times, which can lead to degradation or side-product formation.[1]

  • Optimization of Reaction Conditions: Understanding the reaction kinetics provides invaluable data for optimizing parameters like temperature, catalyst loading, and reagent concentration to improve yield and efficiency.[6][7]

  • Identification of Intermediates and Byproducts: Early detection of unexpected intermediates or byproducts can offer mechanistic insights and guide purification strategies.[6][8]

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for the most effective monitoring techniques.

Technique Selection: A Logic-Based Approach

Choosing the right analytical tool is the first critical decision. The selection depends on the specific reaction, the available equipment, and the level of detail required.

G Start Start: Need to Monitor Quinoline Reaction Qualitative Qualitative or Semi-Quantitative? Start->Qualitative TLC_GC TLC or GC Qualitative->TLC_GC Yes HPLC_NMR_MS HPLC, NMR, or MS Qualitative->HPLC_NMR_MS No (Quantitative) Rapid Rapid, low-cost screening? TLC_GC->Rapid Quant Quantitative Analysis? HPLC_NMR_MS->Quant Volatile Volatile & Thermally Stable? Rapid->Volatile No TLC Thin-Layer Chromatography (TLC) Rapid->TLC Yes Volatile->TLC No GC Gas Chromatography (GC) Volatile->GC Yes Struct Structural Information Needed? Quant->Struct No HPLC High-Performance Liquid Chromatography (HPLC) Quant->HPLC Yes NMR Nuclear Magnetic Resonance (NMR) Struct->NMR Yes MS Mass Spectrometry (MS) Struct->MS Molecular Weight Info MS->NMR Further detail

Caption: Decision workflow for selecting a reaction monitoring technique.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of reactions involving quinoline compounds.[1][9][10] Its primary strength lies in its ability to quickly visualize the disappearance of starting materials and the appearance of products.

Principle of Separation

TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[9][10] The polarity of the quinoline derivative relative to the mobile phase determines its retention factor (Rf), allowing for the visual tracking of reaction components.

Detailed Protocol for TLC Monitoring

This protocol provides a standardized procedure for monitoring a generic quinoline synthesis.[1]

Materials:

  • TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 20-30% ethyl acetate in hexanes, but must be optimized)

  • UV lamp (254 nm)

  • Visualization stain (e.g., potassium permanganate or iodine)

Procedure:

  • Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.[1][11]

  • Plate Preparation: With a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[11]

  • Spotting:

    • Dissolve a small amount of the starting material in a suitable solvent.

    • Using a capillary tube, spot the starting material in the "SM" lane.

    • At time zero (and subsequent time points), withdraw a small aliquot of the reaction mixture. Quench it if necessary and dilute with a suitable solvent.

    • Spot the diluted reaction mixture in the "RM" lane.

    • Spot both the starting material and the reaction mixture on top of each other in the "co-spot" lane. This helps in unambiguously identifying the starting material spot in the reaction mixture.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[11] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[11]

    • If spots are not UV-active or for better visualization, use a chemical stain. An iodine chamber is a good non-destructive first choice, appearing as brown spots.[11] Alternatively, a potassium permanganate stain can be used, which reacts with oxidizable compounds to give yellow-brown spots on a purple background.[11]

  • Interpretation: Monitor the intensity of the starting material spot in the "RM" lane over time. The reaction is considered complete when this spot is no longer visible. The appearance of a new spot (the product) should be observed.

Problem Potential Cause Solution
Spots not moving from baseline (Rf ≈ 0)Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[11]
Spots at the solvent front (Rf ≈ 1)Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).[11]
Streaking of spotsSample is too concentrated; compound is acidic/basic.Dilute the sample. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
No spots visibleCompound is not UV-active; sample is too dilute.Use a chemical stain (iodine, KMnO₄). Concentrate the sample or spot multiple times in the same location.[11]

High-Performance Liquid Chromatography (HPLC): For Quantitative Insights

When quantitative data on reaction conversion and product purity are required, HPLC is the method of choice.[12][13] It offers high resolution, sensitivity, and reproducibility.

Principle of Separation

HPLC separates compounds based on their distribution between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. For quinoline derivatives, which are often aromatic and moderately polar, Reverse-Phase HPLC (RP-HPLC) with a C18 column is typically the most effective method.[13][14]

Detailed Protocol for RP-HPLC Monitoring

This protocol is a general method for the quantification of a quinoline derivative.[14]

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and UV-Vis detector.[14]

  • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm).[14]

  • Mobile Phase: A gradient of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.[14]

  • Detection Wavelength: Typically 225-290 nm, where quinolines have strong absorbance.[12][14] A diode array detector (DAD) is useful for method development to identify the optimal wavelength.

  • Injection Volume: 10 µL.[14]

Procedure:

  • Method Development (if necessary):

    • Inject a solution of the starting material and a preliminary product sample to determine their retention times.

    • Optimize the mobile phase gradient to achieve baseline separation of the starting material, product, and any significant impurities. A typical gradient might be: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: re-equilibration at 10% B.[14]

  • Sample Preparation:

    • At each time point, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately (e.g., by adding to a cold solvent).

    • Dilute the sample to a known volume with the mobile phase (at initial conditions) to ensure the analyte concentration is within the linear range of the detector.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[12][14]

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Integrate the peak areas of the starting material and the product.

  • Data Interpretation:

    • Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material relative to an internal standard or by assuming the total peak area of reactants and products remains constant.

    • % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100

Parameter Typical Value for Quinoline Analysis Rationale
Column C18 (4.6 x 150 mm, 5 µm)Excellent for retaining and separating aromatic, moderately polar compounds like quinolines.[13][14]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifier improves peak shape for basic quinoline nitrogen by preventing tailing.[15]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.[14]
Detection UV at ~289 nmQuinolines exhibit strong UV absorbance around this wavelength.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and In-Situ Monitoring

NMR spectroscopy provides detailed structural information, making it invaluable for confirming the identity of products and intermediates.[16] It can be used for in-situ reaction monitoring directly in the NMR tube.[17]

Principle of Monitoring

By acquiring ¹H NMR spectra at regular intervals, the progress of a reaction can be monitored by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.[18][19] The integration of these signals can provide quantitative data on the relative concentrations of the species in the reaction mixture.[20]

Detailed Protocol for In-Situ ¹H NMR Monitoring

Requirements:

  • The reaction must be homogeneous in a deuterated solvent.[20]

  • The reaction should be slow enough to allow for the acquisition of multiple spectra.[17]

  • There must be distinct, well-resolved peaks for both the starting material and the product.[20]

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve the starting material(s) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add an internal standard (a compound that does not react and has a signal in a clear region of the spectrum, e.g., 1,3,5-trimethoxybenzene). The concentration of the internal standard must be known.[20]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock, tune, and shim the instrument.

    • Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction (e.g., by adding a catalyst or by raising the temperature of the probe).

    • Set up an arrayed experiment to automatically acquire ¹H spectra at regular time intervals (e.g., every 15-30 minutes).[17][19] Ensure the recycle delay (d1) is sufficiently long (at least 5 times the longest T1) for quantitative accuracy.

  • Data Processing and Analysis:

    • Process each spectrum identically (phasing, baseline correction).

    • Integrate a characteristic, well-resolved peak for the starting material, the product, and the internal standard.

    • Normalize the integrals of the starting material and product to the integral of the internal standard.

    • Plot the normalized integral values versus time to obtain a reaction profile.

G cluster_0 NMR Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Dissolve Reactants & Internal Standard in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire Initial Spectrum (t=0) B->C D Initiate Reaction (e.g., add catalyst) C->D E Acquire Spectra at Regular Time Intervals D->E F Process Spectra (Phase, Baseline Correct) E->F G Integrate Peaks (SM, P, IS) F->G H Normalize to Internal Standard G->H I Plot Concentration vs. Time H->I

Caption: Workflow for in-situ NMR reaction monitoring.

Mass Spectrometry (MS): For Real-Time, High-Sensitivity Monitoring

Mass spectrometry is a powerful technique for real-time, online monitoring of reactions, providing information about the molecular weight of reactants, products, and intermediates with high sensitivity and specificity.[6][21][22]

Principle of Monitoring

A small, continuous or discrete flow from the reaction vessel is introduced into the mass spectrometer's ion source. The instrument records the mass-to-charge ratio (m/z) of the ions, allowing for the tracking of specific components over time.[6] Techniques like Electrospray Ionization (ESI) are particularly useful for this purpose.[23]

Protocol for Online ESI-MS Monitoring

Setup:

  • Couple the reaction vessel to the MS ion source via a syringe pump and a capillary tube.

  • The syringe pump will draw a very small, continuous flow from the reaction mixture.

  • This flow is mixed with a make-up solvent (e.g., acetonitrile/water) before entering the ESI source to facilitate ionization.

Procedure:

  • Method Setup:

    • Set the mass spectrometer to scan a mass range that includes the expected m/z values for the starting materials and products.

    • Optimize ion source parameters (e.g., capillary voltage, gas flow) using a standard solution of the starting material or expected product.

  • Reaction Monitoring:

    • Start the reaction and simultaneously begin the continuous sampling into the mass spectrometer.

    • Record the ion intensity for the m/z corresponding to the protonated starting material ([M+H]⁺) and the protonated product ([P+H]⁺) over time.

  • Data Analysis:

    • Plot the ion intensities of the key species as a function of time.

    • This provides a direct, real-time visualization of the consumption of reactants and the formation of products and intermediates.[6] This method is excellent for determining reaction kinetics and identifying transient species.[6][8]

Conclusion

The effective monitoring of reactions involving quinoline compounds is a cornerstone of successful synthesis and process development. The choice of technique—from the rapid, qualitative assessment offered by TLC to the precise, quantitative data from HPLC and the rich structural and real-time information provided by NMR and MS—should be guided by the specific requirements of the investigation. By understanding the principles behind each method and employing robust, validated protocols, researchers can gain deeper insights into their chemical transformations, leading to improved outcomes in drug discovery and materials science.

References

Application Notes & Protocols: Developing Novel Therapeutic Agents from Quinoline-3-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its rigid, planar structure and ability to intercalate with biomacromolecules make it a cornerstone in medicinal chemistry. Among its derivatives, the quinoline-3-carboxylic acid moiety stands out as a particularly versatile pharmacophore, integral to compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[1][3][4]

This guide provides a comprehensive framework for researchers and drug development professionals engaged in the discovery of novel therapeutic agents based on the quinoline-3-carboxylic acid scaffold. We will move beyond simple procedural lists to explore the underlying rationale for key synthetic and biological evaluation strategies. Our focus is on providing actionable protocols and field-proven insights to navigate the path from initial synthesis to preclinical consideration.

Section 1: Foundational Chemistry and Synthesis Strategies

The strategic synthesis of a diverse chemical library is the bedrock of any successful drug discovery campaign. The quinoline-3-carboxylic acid core offers numerous points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

1.1 Core Synthetic Approaches

Several classical and modern synthetic routes are available for constructing the quinoline core. The choice of method often depends on the desired substitution patterns and the availability of starting materials.

  • Gould-Jacobs Reaction: This is a widely used method that involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester. This is a robust method for accessing 4-hydroxy substituted analogs.[2]

  • Vilsmeier-Haack Reaction: This reaction can be used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides.[5] The resulting aldehyde can then be oxidized to the corresponding carboxylic acid, providing a key intermediate for further derivatization.[5]

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, offering a direct route to substituted quinolines.[2]

The Vilsmeier-Haack approach is particularly valuable as the resulting 2-chloro substituent is a versatile handle for introducing further diversity through nucleophilic substitution reactions.

1.2 Representative Synthetic Workflow Diagram

The following diagram illustrates a common workflow for synthesizing and diversifying the quinoline-3-carboxylic acid scaffold, starting from a substituted acetanilide.

G cluster_0 Core Synthesis cluster_1 Library Diversification Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Acetanilide->Vilsmeier Aldehyde 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Aldehyde Oxidation Oxidation (e.g., AgNO3, NaOH) Aldehyde->Oxidation Acid 2-Chloroquinoline-3-carboxylic Acid (Key Intermediate) Oxidation->Acid Nucleophilic Nucleophilic Substitution (e.g., R-NH2, R-SH) Acid->Nucleophilic Amidation Amide Coupling (e.g., H-X, Coupling Agents) Acid->Amidation Final_C2 C2-Substituted Quinoline-3-carboxylic Acid Nucleophilic->Final_C2 Final_Amide Quinoline-3-carboxamide Derivatives Amidation->Final_Amide

Caption: General workflow for synthesis and diversification of the quinoline-3-carboxylic acid scaffold.

1.3 Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic Acid

This protocol is adapted from established methodologies for the synthesis of the core scaffold intermediate.[5]

Objective: To synthesize 2-chloroquinoline-3-carboxylic acid, a key intermediate for library development.

Materials:

  • Substituted Acetanilide (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 4.0 eq)

  • N,N-Dimethylformamide (DMF, 8.0 eq)

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl, 2M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier-Haack Reaction (Formation of Aldehyde):

    • Causality: The Vilsmeier reagent, formed in situ from POCl₃ and DMF, acts as an electrophile to formylate the activated aromatic ring of the acetanilide, followed by cyclization and chlorination to yield the 2-chloroquinoline-3-carbaldehyde.

    • Slowly add POCl₃ to ice-cold DMF under an inert atmosphere (N₂). Stir for 30 minutes.

    • Add the substituted acetanilide portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, heat the reaction mixture to 80°C for 4-6 hours. Monitor reaction progress by TLC.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize with a saturated NaHCO₃ solution and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude aldehyde by column chromatography (EtOAc/Hexanes).

  • Oxidation to Carboxylic Acid:

    • Causality: Silver nitrate in an alkaline medium is a mild and effective oxidizing agent for converting the aldehyde to a carboxylic acid without affecting other sensitive functional groups.

    • Dissolve the purified 2-chloroquinoline-3-carbaldehyde in a mixture of ethanol and water.

    • Add a solution of AgNO₃ in water, followed by the dropwise addition of aqueous NaOH.

    • Stir the reaction at room temperature for 12-16 hours. A black precipitate of silver oxide will form.

    • Filter the reaction mixture through a pad of Celite to remove the silver salts.

    • Wash the Celite pad with water.

    • Acidify the filtrate to pH 2-3 with 2M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Section 2: Lead Identification and Primary Screening

Quinoline-3-carboxylic acid derivatives have demonstrated a remarkable range of biological activities. A primary screening campaign is essential to identify "hit" compounds with promising activity in a specific therapeutic area.

2.1 Overview of Biological Activities
Therapeutic AreaCommon Targets / MechanismRepresentative Cell Lines
Anticancer Protein Kinase Inhibition (e.g., CK2), DNA Intercalation/Binding, Apoptosis InductionMCF-7 (Breast), K562 (Leukemia), HCT116 (Colon)[6][7]
Antimicrobial Bacterial DNA Gyrase/Topoisomerase IV InhibitionS. aureus, E. coli[1]
Anti-inflammatory Inhibition of pro-inflammatory mediators (e.g., LPS-induced inflammation)RAW 264.7 Macrophages[3]
Antiviral Inhibition of viral replication enzymes(Varies by virus)
2.2 Protocol: Primary Anticancer Screening using Sulforhodamine B (SRB) Assay

Objective: To evaluate the in vitro antiproliferative activity of newly synthesized compounds against a panel of human cancer cell lines.

Causality: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number. It is a reliable and sensitive method for measuring drug-induced cytotoxicity.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • Doxorubicin or Cisplatin (Positive Control)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in a complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium + DMSO as a vehicle control.

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining and Measurement:

    • Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 10 minutes on a mechanical shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Section 3: Mechanism of Action (MoA) Elucidation

Identifying a compound's molecular target is a critical step in drug development. For quinoline-3-carboxylic acids, several mechanisms have been proposed, with protein kinase inhibition being a prominent one.[5][8]

3.1 MoA Hypothesis: Protein Kinase Inhibition

Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases. Protein kinase CK2, for instance, is a frequently overexpressed kinase in cancer that promotes cell survival and proliferation. Inhibiting CK2 can trigger apoptosis and halt tumor growth. Derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent CK2 inhibitors.[5][8]

3.2 Illustrative Signaling Pathway

The following diagram shows a simplified representation of how a quinoline-based inhibitor might block a pro-survival signaling pathway mediated by a protein kinase like CK2.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Protein Kinase CK2 Receptor->Kinase Activates Substrate Pro-apoptotic Substrate (Inactive) Kinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate (Inactive) Apoptosis Apoptosis Substrate_P->Apoptosis Inhibits Inhibitor Quinoline-3-Carboxylic Acid Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a pro-survival pathway by a quinoline-based kinase inhibitor.

3.3 Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., CK2).

Causality: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a kinase. The amount of phosphorylation is quantified, often using radiolabeled ATP (³²P-ATP or ³³P-ATP) or fluorescence-based methods (e.g., Z'-LYTE™). A reduction in signal indicates inhibitory activity.

Materials:

  • Recombinant human protein kinase (e.g., CK2)

  • Specific peptide substrate for the kinase

  • Test compound in DMSO

  • Staurosporine (non-specific kinase inhibitor, positive control)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 50 mM KCl)

  • ATP solution

  • Phosphocellulose paper or membrane

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase buffer, the specific peptide substrate, and the recombinant kinase enzyme in a microfuge tube or 96-well plate.

    • Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include vehicle (DMSO) and positive (Staurosporine) controls.

    • Pre-incubate the mixture for 10-15 minutes at 30°C to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a solution containing MgCl₂ and [γ-³²P]ATP. The final ATP concentration should be close to its Kₘ for the kinase to ensure competitive binding can be accurately assessed.

    • Incubate for a defined period (e.g., 20-30 minutes) at 30°C. The reaction time should be within the linear range of the enzyme kinetics.

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by adding a stopping buffer, such as phosphoric acid.

    • Spot a portion of each reaction mixture onto a phosphocellulose membrane. The negatively charged phosphocellulose will bind the positively charged peptide substrate.

  • Washing and Counting:

    • Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the membrane and place it in a scintillation vial with a scintillation cocktail.

    • Measure the amount of radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (no enzyme control) from all readings.

    • Calculate the percentage of inhibition relative to the vehicle (DMSO) control.

    • Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid (CAS 86209-35-0).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will focus on the most robust and widely adopted synthetic pathway: the Gould-Jacobs reaction.[2][3][4]

A Note on Nomenclature and Tautomerism

The target compound, this compound, exists in tautomeric equilibrium with its keto form, 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The Gould-Jacobs synthesis, which we will detail, proceeds via a 4-hydroxyquinoline intermediate (in equilibrium with a 4-oxo form). Subsequent hydrolysis yields the desired quinoline carboxylic acid. Understanding this isomerism is crucial when characterizing intermediates and the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound? The Gould-Jacobs reaction is the most prevalent and effective method for this class of compounds.[3][5] It is a multi-step process that begins with readily available starting materials, 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM), and proceeds through a high-temperature cyclization to build the quinoline core.[2][4] While other methods like the Friedländer or Combes syntheses exist for quinolines, the Gould-Jacobs approach is particularly well-suited for preparing 4-hydroxyquinoline derivatives.[3][6]

Q2: My overall yield is consistently low. What are the most common reasons? Low overall yield is a frequent challenge and can typically be attributed to one of three critical areas:

  • Incomplete Thermal Cyclization: This is the most demanding step, requiring very high temperatures (>250 °C). Insufficient heat leads to unreacted intermediate, while excessive heat can cause decomposition and tar formation.[7]

  • Suboptimal Intermediate Purity: The purity of the initial condensation product, diethyl 2-((4-chloroanilino)methylene)malonate, is critical. Impurities carried into the high-temperature cyclization step can inhibit the reaction or promote side reactions.[8]

  • Inefficient Hydrolysis: The final saponification step to convert the ethyl ester to the carboxylic acid can be incomplete if the reaction time or base concentration is insufficient.[5]

Q3: Are there modern techniques to improve the difficult cyclization step? Yes. While conventional heating in a high-boiling solvent like diphenyl ether is traditional, microwave-assisted synthesis has emerged as a powerful alternative.[9] Microwave heating can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the formation of degradation byproducts.[7]

Synthesis Workflow and Troubleshooting Guide

The synthesis can be broken down into four primary stages. Below, we address common problems, their underlying causes, and validated solutions for each stage.

Synthesis_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification cluster_3 Stage 4: Acidification & Purification Condensation 4-Chloroaniline + DEEMM → Diethyl 2-((4-chloroanilino)methylene)malonate Cyclization Intermediate → Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Condensation->Cyclization   Key Intermediate Saponification Ester Hydrolysis → Sodium 6-chloro-4-hydroxyquinoline-3-carboxylate Cyclization->Saponification   Crude Ester Acidification Acidification & Recrystallization → Final Product Saponification->Acidification   Carboxylate Salt

Caption: Overall workflow for the synthesis of this compound.
Stage 1: Condensation Reaction

This step involves the nucleophilic substitution reaction between 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM) to form the enamine intermediate.[8]

  • Problem: Low yield of the intermediate, diethyl 2-((4-chloroanilino)methylene)malonate.[10]

    • Possible Cause: The reaction is sluggish at room temperature, or the reagents are impure.

    • Expert Solution:

      • Ensure Reagent Purity: Use freshly distilled or high-purity 4-chloroaniline and DEEMM.

      • Optimize Temperature: Gently heat the neat mixture of reactants (e.g., to 100-120 °C) to facilitate the reaction and drive off the ethanol byproduct.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

      • Consider Microwave Assistance: For a rapid and often higher-yield approach, microwave irradiation of the solvent-free reactants at ~150 °C for 30 minutes is highly effective.[8]

      • Isolation: The intermediate often crystallizes upon cooling. It can be washed with a cold non-polar solvent like hexane or ice-cold acetonitrile to remove excess DEEMM.[7]

Stage 2: Thermal Cyclization

This is a high-temperature intramolecular electrophilic aromatic substitution (a 6-electron cyclization) that forms the quinoline ring.[2]

  • Problem: Very low yield of the cyclized product (ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate) with significant tar/char formation.

    • Possible Cause: Incorrect reaction temperature is the most common culprit. Temperatures below ~250 °C result in an impractically slow reaction, while temperatures significantly above this can lead to rapid decomposition.[7]

    • Expert Solution:

      • Solvent Choice: Use a high-boiling, inert solvent. Dowtherm A or diphenyl ether are the industry standards.[5]

      • Precise Temperature Control: Add the intermediate from Stage 1 to the pre-heated solvent. Rapidly heat the solution to 250-255 °C and maintain this temperature precisely. Use a high-temperature thermometer and a heating mantle with a controller.[4] The reaction is often complete in 15-30 minutes.[4]

      • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions at these high temperatures.

      • Product Isolation: After cooling the reaction mixture to below 100 °C, add a non-polar solvent like hexane or heptane to precipitate the crude product, which can then be collected by filtration.[5]

Troubleshooting_Cyclization Start Low Yield or Tar in Cyclization Step? Temp_Check Is Temperature ~250-255°C? Start->Temp_Check Atm_Check Is Reaction Under Inert Atmosphere (N₂/Ar)? Temp_Check->Atm_Check Yes Temp_Adjust Action: Adjust Heating (Too low → Incomplete Rxn Too high → Decomposition) Temp_Check->Temp_Adjust No Solvent_OK Action: Use High-Boiling Inert Solvent (e.g., Diphenyl Ether) Atm_Check->Solvent_OK Yes Atm_Adjust Action: Purge with N₂/Ar to Prevent Oxidation Atm_Check->Atm_Adjust No

Caption: Troubleshooting logic for the critical thermal cyclization step.
ParameterConventional HeatingMicrowave-Assisted Heating
Temperature 250-255 °C[4]250-300 °C[7]
Solvent Diphenyl Ether[5]Often Solvent-Free[7][8]
Time 15-60 minutes[4]5-30 minutes[7]
Typical Yield Moderate to GoodGood to Excellent
Primary Challenge Precise temperature control, tar formationSpecialized equipment required
Table 1: Comparison of Cyclization Conditions.
Stage 3 & 4: Saponification and Acidification

The final steps involve the hydrolysis of the ethyl ester to a carboxylate salt, followed by acidification to precipitate the final product.

  • Problem: Incomplete conversion to the final carboxylic acid.

    • Possible Cause: Hydrolysis conditions are too mild (insufficient base, time, or temperature), or the pH for precipitation is incorrect.

    • Expert Solution:

      • Robust Hydrolysis: Suspend the crude ester from Stage 2 in a 10-20% aqueous solution of sodium hydroxide (NaOH) and heat to reflux for 1-2 hours to ensure complete saponification.[5] Monitor by TLC until the starting ester spot has completely disappeared.

      • Controlled Acidification: After cooling the reaction mixture, filter it to remove any insoluble impurities. Carefully acidify the clear filtrate with a strong acid like concentrated hydrochloric acid (HCl) while stirring. Monitor the pH with indicator paper.

      • Complete Precipitation: Continue adding acid until the pH is acidic (typically pH 2-4) and no further precipitation is observed.

      • Purification: Collect the crude solid by filtration, wash with cold water, and dry. For high purity, recrystallize the product from a suitable solvent such as ethanol or glacial acetic acid.

Detailed Experimental Protocols

Protocol 1: Condensation - Synthesis of Diethyl 2-((4-chloroanilino)methylene)malonate
  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 110 °C for 1 hour. Ethanol will be evolved.

  • Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the 4-chloroaniline is consumed.

  • Cool the mixture to room temperature. The product should solidify.

  • Triturate the solid with cold hexane, filter, and dry under vacuum to yield the intermediate as a white or off-white solid.

Protocol 2: Thermal Cyclization
  • In a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser under a nitrogen atmosphere, add diphenyl ether and pre-heat to 250 °C.

  • Carefully add the intermediate from Protocol 1 in portions to the hot diphenyl ether.

  • Maintain the reaction temperature at 250-255 °C for 30 minutes.[4]

  • Allow the reaction to cool to below 100 °C.

  • Add hexane (approx. 5-10 volumes relative to the diphenyl ether) to precipitate the product.

  • Stir the slurry for 30 minutes, then collect the solid by filtration. Wash the filter cake with fresh hexane and dry to yield crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

Protocol 3: Saponification and Acidification
  • Suspend the crude ester from Protocol 2 in a 15% aqueous NaOH solution.

  • Heat the mixture to reflux and maintain for 2 hours, or until TLC shows complete consumption of the ester.

  • Cool the solution to room temperature and filter off any insoluble material.

  • Place the filtrate in an ice bath and, with vigorous stirring, slowly add concentrated HCl until the solution reaches pH 2-3.

  • A thick precipitate of the final product will form. Stir for an additional 30 minutes in the ice bath.

  • Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum at 60-80 °C.

  • Recrystallize from ethanol or acetic acid for higher purity if necessary.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility issues encountered during in vitro experiments. By understanding the physicochemical properties of this compound, you can select the appropriate solubilization strategy, ensuring the accuracy and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face when working with this compound.

FAQ 1: What are the key properties of this compound that make it difficult to dissolve in aqueous buffers?

Answer: The solubility behavior of this compound is dictated by two competing features of its molecular structure:

  • A Hydrophobic Core: The quinoline ring system is a large, aromatic, and nonpolar structure, which inherently limits its ability to dissolve in water.

  • An Ionizable Acidic Group: The molecule possesses a carboxylic acid (-COOH) group. This group is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻).

The solubility of the compound is therefore highly dependent on the pH of the aqueous solution. At low pH, the carboxylic acid is protonated (neutral charge), making the molecule less soluble. At higher pH, it becomes deprotonated (ionized), significantly increasing its aqueous solubility. This pH-dependent behavior is the key to overcoming most solubility challenges.[1][2][3][4][5]

Property Value / Description Source
CAS Number 86209-35-0[6][7][8]
Molecular Formula C₁₀H₆ClNO₃[7][9]
Molecular Weight 223.61 g/mol [7][9]
Key Functional Groups Carboxylic Acid, Quinoline, Chloro[9][10][11]
Predicted pKa ~4-5 (Estimated for the carboxylic acid)[12][13][14]

Table 1: Key physicochemical properties of this compound.

FAQ 2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I added it to my cell culture media. Why?

Answer: This is the most common problem encountered and is a classic case of solvent-shifting precipitation .

  • The "Why": Dimethyl sulfoxide (DMSO) is a very strong, polar aprotic organic solvent capable of dissolving a wide range of hydrophobic compounds. Your compound is highly soluble in 100% DMSO. However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer or media, the local solvent environment for the compound molecule rapidly shifts from being DMSO-rich to water-rich. Water is a poor solvent for the hydrophobic quinoline core, and if the final concentration of your compound exceeds its maximum solubility in the aqueous media, it will precipitate out of the solution.[15]

  • The Immediate Solution:

    • Vortex During Addition: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can sometimes prevent localized high concentrations that trigger precipitation.

    • Lower the Final Concentration: The simplest solution is often to reduce the target concentration of your compound in the final assay.

    • Optimize the Solvent System: If the above steps fail, you will need to modify your aqueous buffer to make it more hospitable to the compound. The subsequent FAQs detail how to do this using pH adjustment, co-solvents, or cyclodextrins.

FAQ 3: How can I use pH to increase the solubility of this compound?

Answer: Leveraging the acidic carboxylic acid group is the most effective primary strategy. By raising the pH of your aqueous buffer, you can deprotonate the carboxylic acid, forming a much more water-soluble carboxylate salt.

  • The Scientific Principle: The Henderson-Hasselbalch equation dictates the ratio of the protonated (less soluble) to deprotonated (more soluble) forms of the compound at a given pH.[1][2][4][5] As a general rule, to ensure a compound is fully ionized and solubilized, the pH of the solution should be at least 1.5 to 2 units above its pKa. For a typical carboxylic acid with a pKa of ~4.5, a buffer pH of 6.5-7.5 is often sufficient.

  • Practical Steps:

    • Choose an Appropriate Buffer: Select a biological buffer that is effective in the desired pH range (e.g., PBS for pH 7.4, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5).

    • Prepare a Basic Stock (Optional but Recommended): You can prepare a concentrated stock (e.g., 10-50 mM) in a dilute basic solution like 10-50 mM NaOH. This pre-forms the soluble salt.

    • Dilution: Dilute this basic stock or your DMSO stock into your final, pH-controlled aqueous buffer. For example, adding 10 µL of a 10 mM stock into 990 µL of PBS at pH 7.4 will yield a 100 µM final solution.

    • Verify: Always check the final pH of your working solution after adding the compound, as a highly concentrated acidic stock could slightly lower the buffer's pH.

See Protocol 1 for a systematic approach to determining the optimal pH for your experiments.

FAQ 4: What are co-solvents, and how can I use them safely in my in vitro assays?

Answer: Co-solvents are water-miscible organic solvents that, when added to the final aqueous buffer in small percentages, can increase the solubility of hydrophobic compounds.

  • Mechanism: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) reduce the overall polarity of the aqueous solution, making it a more favorable environment for the nonpolar regions of your compound.

  • Critical Warning: Co-solvents are not inert. They can impact cellular health, enzyme activity, and other biological readouts.[16][17] It is essential to keep the final concentration of any organic solvent as low as possible and to run a "vehicle control" (an identical experiment containing the same final concentration of the solvent(s) but without your compound) to ensure the solvent itself is not causing an effect.

Co-Solvent Typical Max Concentration (Cell-Based Assays) Notes
DMSO < 0.5% (v/v) ; ideally ≤ 0.1%Most common, but toxicity is cell-line dependent.[18][19][20][21][22]
Ethanol < 1.0% (v/v) ; ideally ≤ 0.5%Less toxic than DMSO for many cell lines.[16][23][24]
PEG 400 < 1.0% (v/v) Generally well-tolerated and effective.[17][23]
Propylene Glycol < 1.0% (v/v) Similar profile to PEG 400.

Table 2: General guidelines for maximum co-solvent concentrations in cell-based assays. These values are starting points; you must validate the tolerance for your specific assay and cell line.

FAQ 5: I still have solubility issues. Is there a more advanced technique I can try?

Answer: Yes. When pH adjustment and low concentrations of co-solvents are insufficient, the use of cyclodextrins is a powerful and widely used alternative.

  • Mechanism: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. The hydrophobic quinoline portion of your compound can insert itself into this cavity, forming an "inclusion complex." This complex effectively masks the nonpolar part of your molecule, presenting a water-soluble exterior to the solution.[25][26][27][28][29]

  • Recommended Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in research due to its high aqueous solubility and excellent safety profile in in vitro systems.[25][26][27][28]

See Protocol 2 for a detailed method on how to prepare a formulation using HP-β-CD.

Part 2: Detailed Experimental Protocols

Protocol 1: Systematic pH-Solubility Profiling

Objective: To determine the minimum pH required to fully dissolve this compound at a desired concentration.

Materials:

  • This compound (solid powder)

  • A series of buffers (e.g., 50 mM citrate for pH 4-6, 50 mM phosphate for pH 6-8)

  • Microcentrifuge tubes

  • Vortex mixer and/or shaker

Method:

  • Preparation: Dispense a pre-weighed amount of the solid compound into several microcentrifuge tubes to achieve your target concentration (e.g., for 100 µM in 1 mL, add 0.0224 mg).

  • Buffer Addition: Add 1 mL of each buffer (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) to a separate tube.

  • Equilibration: Vortex each tube vigorously for 2 minutes. Place the tubes on a shaker or rotator at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Observation: After equilibration, visually inspect each tube. Look for any visible precipitate or cloudiness.

  • Centrifugation (Optional but Recommended): Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.

  • Analysis: Carefully examine the supernatant. The lowest pH that results in a completely clear solution with no visible pellet is your working pH for that concentration.

Scientist's Note: This protocol helps you avoid using an unnecessarily high pH. By finding the "solubility edge," you can choose the most physiologically relevant pH that still maintains solubility.

Protocol 2: Formulation with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

Objective: To prepare a concentrated, water-soluble stock solution of the compound using HP-β-CD.

Materials:

  • This compound

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) powder

  • Deionized water or desired buffer (e.g., PBS)

  • Vortex mixer and sonicator

Method:

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired buffer. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in a final volume of 1 mL of water. Gentle warming or vortexing may be required.[29]

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution to achieve your desired stock concentration (e.g., 1-10 mM).

  • Complexation: Vortex the mixture vigorously for 5-10 minutes. If the compound is not fully dissolved, use a bath sonicator for 10-20 minutes, ensuring the solution does not overheat.

  • Final Check: The solution should be completely clear. If not, you may need to increase the concentration of HP-β-CD or decrease the concentration of your compound.

  • Sterilization & Use: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. This stock can now be diluted directly into your aqueous assay buffer or cell culture media.

Rationale: This method creates a stable, water-soluble inclusion complex that is much less likely to precipitate upon dilution compared to a DMSO stock. It is often the best choice for achieving high final concentrations in aqueous media.[25][26]

Part 3: Visualization & Workflows

Troubleshooting Solubility Issues: A Decision Workflow

This diagram outlines a logical path for addressing precipitation issues with your compound.

Solubility_Troubleshooting start Start: Compound precipitates in aqueous buffer/media check_stock Check DMSO Stock: - Use anhydrous DMSO - Minimize freeze-thaw cycles - Visually inspect for crystals start->check_stock First, verify stock integrity add_slowly Improve Dilution Technique: - Add stock slowly to buffer - Vortex vigorously during addition check_stock->add_slowly strategy Precipitation Persists? Implement Solubilization Strategy add_slowly->strategy ph_path Strategy 1: pH Adjustment (See Protocol 1) strategy->ph_path Yes cosolvent_path Strategy 2: Add Co-Solvent (e.g., Ethanol, PEG 400) strategy->cosolvent_path Yes cd_path Strategy 3: Use Cyclodextrin (HP-β-CD, see Protocol 2) strategy->cd_path Yes ph_success Success: Clear Solution ph_path->ph_success If compound dissolves ph_fail Still Precipitates? ph_path->ph_fail If compound does not dissolve cosolvent_control Crucial Step: Run Vehicle Control Assay cosolvent_path->cosolvent_control cd_path->ph_success ph_fail->strategy Try another strategy combine_strategy Combine Strategies: e.g., pH Adjustment + HP-β-CD ph_fail->combine_strategy Or combine_strategy->ph_success

A step-by-step decision tree for resolving solubility problems.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates how HP-β-CD encapsulates a hydrophobic molecule.

HP-β-CD encapsulates the drug, enhancing its water solubility.

References

common side products in the synthesis of quinoline derivatives and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the synthesis of quinoline derivatives. Here, we will delve into the common side products encountered in classical quinoline syntheses and provide actionable protocols to mitigate their formation, enhancing both yield and purity.

The Skraup Synthesis: Taming a "Violent" Reaction

The Skraup synthesis is a powerful method for creating unsubstituted quinolines but is notoriously exothermic and prone to extensive side reactions.[1] The classic procedure involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Skraup reaction is extremely vigorous and difficult to control, often resulting in a black, tarry monolith. What is happening and how can I moderate it?

A1: Cause & Mechanism: The primary cause is the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid, which then polymerizes under the harsh acidic and high-temperature conditions.[2][3] This uncontrolled exotherm leads to charring and the formation of intractable tars.

Solution: The key is to control the reaction rate.

  • Add a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that makes the reaction less violent by ensuring a smoother, more controlled oxidation process.[3][4] Boric acid can also be used for this purpose.[3]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly with efficient external cooling (e.g., an ice bath) and vigorous stirring. This helps dissipate heat and prevent localized hotspots that initiate polymerization.[3]

  • Temperature Management: Gently heat the mixture only to initiate the reaction. Once it begins to reflux, the external heat source should be removed, as the reaction's own exotherm should sustain it.[2]

Q2: My yield is very low, and the purification by steam distillation is recovering minimal product from a large amount of tarry residue. How can I improve this?

A2: Cause & Mechanism: Low yields often stem from two main issues: incomplete reaction and polymerization of the acrolein intermediate.[2][3] Electron-withdrawing groups on the aniline can deactivate the ring, requiring harsher conditions which in turn promotes tar formation.[2]

Solution:

  • Optimize Reaction Time: Ensure a sufficient reflux period after the initial vigorous phase has subsided to drive the reaction to completion.[2]

  • Alternative Oxidants: While nitrobenzene is traditional, it can be harsh. Alternatives like arsenic acid or iodine have been reported to provide good yields with less violent reactions.[1][2]

  • Efficient Purification: Steam distillation is the most effective method to separate the volatile quinoline product from non-volatile tars.[2] Ensure the reaction mixture is made strongly alkaline before distillation to liberate the free quinoline base. Subsequent solvent extraction from the distillate, followed by vacuum distillation, is crucial for obtaining a pure product.[5]

Summary Table: Skraup Synthesis Troubleshooting
IssueProbable Cause(s)IdentificationMitigation Strategy
Uncontrolled Exotherm Rapid dehydration of glycerol; localized heating.Rapid temperature/pressure increase.Add ferrous sulfate as a moderator; slow, cooled addition of H₂SO₄.[3][4]
Extensive Tar Formation Acid-catalyzed polymerization of acrolein.[2]Formation of a black, viscous residue.Control temperature carefully; use a moderator; ensure efficient stirring.[3]
Low Product Yield Incomplete reaction; product loss during workup; substrate deactivation.[2]Minimal product recovery after purification.Increase reflux time; use milder oxidants; ensure efficient steam distillation and extraction.[2]

The Doebner-von Miller Reaction: Avoiding Polymerization

This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ.[6][7] This allows for the synthesis of substituted quinolines, but the primary side product remains polymerization of the carbonyl reactant.[3][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Doebner-von Miller reaction mixture is turning into a thick, dark polymer, making product isolation nearly impossible. What causes this?

A1: Cause & Mechanism: The strongly acidic conditions required for the reaction also catalyze the self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[4][8] This is the most common cause of low yields and difficult purifications in this synthesis.

Solution: The goal is to keep the concentration of the free α,β-unsaturated carbonyl low at any given time.

  • In Situ Generation: Prepare the α,β-unsaturated carbonyl in situ from an aldol condensation of the corresponding aldehydes/ketones. For example, adding acetaldehyde slowly to the acidic aniline solution allows it to form crotonaldehyde, which then reacts immediately without accumulating and polymerizing.[8]

  • Slow Addition: If using a pre-formed α,β-unsaturated carbonyl, add it slowly to the heated, acidic aniline mixture.[8]

  • Biphasic System: Employing a two-phase solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase where polymerization is most rapid.[4][9]

Workflow: Minimizing Polymerization in Doebner-von Miller Synthesis

Caption: Strategies to minimize carbonyl polymerization.

The Friedländer Synthesis: Controlling Condensation Reactions

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, offering a versatile route to polysubstituted quinolines.[10][11] The primary challenge here is managing competing condensation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedländer reaction is producing a significant amount of a side product that I suspect is from the self-condensation of my ketone. How can I confirm and prevent this?

A1: Cause & Mechanism: Under the basic or acidic conditions used to promote the Friedländer condensation, the ketone reactant (e.g., acetone, cyclohexanone) can undergo a competing aldol condensation with itself.[5] This is especially problematic under basic catalysis.[5]

Solution:

  • Catalyst Choice: If using a base catalyst (e.g., KOH, NaOH), consider switching to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA), which can suppress the base-catalyzed aldol reaction.[5][12]

  • Milder Conditions: Employing modern, milder catalysts (e.g., iodine, Lewis acids, or even gold catalysts) can allow the reaction to proceed at lower temperatures, which disfavors the self-condensation side reaction.[5][12]

  • Slow Addition: Slowly adding the ketone reactant to the reaction mixture keeps its concentration low, favoring the desired reaction with the 2-aminoaryl carbonyl over self-condensation.[5]

  • Reactant Modification: To completely avoid the issue under basic conditions, one can use an imine analog of the 2-aminoaryl ketone, which circumvents the conditions that promote aldol side reactions.[5]

Mechanism: Desired Pathway vs. Side Reaction

G cluster_0 Desired Friedländer Pathway cluster_1 Side Reaction Pathway A 2-Aminoaryl Ketone C Mixed Aldol/Imine Formation A->C B Ketone (Reactant) B->C E Ketone (Reactant) D Desired Quinoline Product C->D G Self-Aldol Condensation E->G F Ketone (Reactant) F->G H Aldol Side Product G->H

Caption: Competing reaction pathways in the Friedländer synthesis.

The Combes Synthesis: The Challenge of Regioisomers

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][14] While effective for producing 2,4-substituted quinolines, its main drawback when using unsymmetrical β-diketones is the potential formation of two different regioisomers.[5][13]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of two isomeric products. How can I control the regioselectivity?

A1: Cause & Mechanism: The reaction proceeds via an enamine intermediate, followed by an electrophilic aromatic annulation which is the rate-determining step.[13] With an unsymmetrical β-diketone, the initial nucleophilic attack of the aniline can occur at either of the two carbonyls, and the subsequent cyclization can lead to two different products. The outcome is governed by a delicate balance of steric and electronic effects.[13]

Solution:

  • Steric Control: Steric hindrance plays a major role in the rate-determining cyclization step. Increasing the steric bulk of one of the substituents (R group) on the diketone can favor the formation of one regioisomer over the other.[13]

  • Electronic Control: The electronic nature of the aniline substituent also directs the cyclization. Methoxy-substituted (electron-donating) anilines tend to favor one isomer, while halo-substituted (electron-withdrawing) anilines can favor the alternative product.[13]

  • Catalyst Modification: The choice of acid catalyst can influence the outcome. While concentrated sulfuric acid is common, mixtures of polyphosphoric acid (PPA) and alcohols, which form polyphosphoric esters (PPE), have been shown to be more effective dehydrating agents and may alter the isomeric ratio.[13]

A thorough analysis of your specific substrates is necessary to predict the major product, and optimization of the catalyst and reaction conditions may be required to favor the desired isomer.[13]

References

stability of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid (CAS: 86209-35-0). Understanding the stability of this compound under various pH conditions is critical for ensuring data integrity, developing robust analytical methods, and designing stable formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during the handling, storage, and analysis of this compound.

Q1: What is the general stability profile of this compound?

A1: this compound is a moderately stable crystalline solid under standard storage conditions (cool, dry, protected from light). However, its stability in solution is highly dependent on pH, temperature, and the presence of oxidizing agents. The molecule possesses several reactive functional groups that make it susceptible to degradation under stress conditions. The most critical structural feature is the 2-hydroxyquinoline moiety, which exists in a tautomeric equilibrium with its more stable keto form, 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (a cyclic amide or lactam).[1][2] This keto-enol tautomerism is fundamental to its reactivity.[1][3]

Q2: How is the compound expected to behave under acidic conditions?

A2: Under acidic conditions, two primary degradation pathways are plausible:

  • Hydrolysis of the Lactam: The keto tautomer, which predominates, contains a cyclic amide (lactam) bond.[1] Amides are susceptible to acid-catalyzed hydrolysis, especially when heated.[4] This reaction would lead to the opening of the pyridine ring, cleaving the N1-C2 bond to form an amino acid derivative.

  • Decarboxylation: While quinoline carboxylic acids can be stable, forceful conditions such as high heat in a strongly acidic medium can promote decarboxylation, leading to the loss of the C3-carboxylic acid group as CO2.[5][6] The protonation of the quinoline nitrogen under acidic conditions could influence the electronic properties of the ring, potentially affecting the rate of this process.

Troubleshooting Tip: If you observe the appearance of a new, more polar peak in your HPLC analysis of an acidic solution, consider the possibility of a ring-opened hydrolysis product. If you see a less polar peak, decarboxylation might be occurring.

Q3: What is the likely degradation pathway in basic conditions?

A3: In basic solutions, the compound is expected to be more reactive. The primary degradation pathway is likely base-catalyzed hydrolysis of the lactam bond, similar to the acid-catalyzed route but often proceeding more rapidly.[4][7]

  • Mechanism: The hydroxide ion (OH⁻) will act as a nucleophile, attacking the electrophilic carbonyl carbon (C2) of the lactam. This leads to the formation of a tetrahedral intermediate, followed by ring-opening to yield the salt of an amino acid. Subsequent acidification of the sample during workup would yield the free carboxylic acid.

  • Deprotonation: In basic media, both the carboxylic acid and the N-H proton of the lactam will be deprotonated, forming a dianionic species. This can increase electron density in the ring system, potentially making it more susceptible to oxidative degradation if oxygen is present.

Troubleshooting Tip: Degradation in basic solutions is often faster than in acidic ones. If you are preparing solutions for analysis, keep them cool and analyze them promptly. If your experiment requires basic conditions, run a time-course study to determine the window of stability for the compound in your specific matrix.

Q4: How should I store solutions of this compound to ensure stability?

A4: Based on its chemical structure, the following storage conditions are recommended:

  • Solid Form: Store the solid powder at -20°C, protected from light and moisture.[8]

  • Solutions:

    • pH: Prepare solutions in a slightly acidic to neutral buffer (pH 4-7) for maximum stability. Avoid strongly acidic or, particularly, strongly basic conditions for prolonged periods.

    • Solvent: Use aprotic solvents like DMSO or DMF for stock solutions for long-term storage at -20°C or -80°C. For aqueous experimental buffers, prepare solutions fresh daily.

    • Temperature: Keep solutions refrigerated (2-8°C) for short-term storage (up to 24 hours) and frozen (≤ -20°C) for longer durations.[9]

    • Light: Protect solutions from direct light by using amber vials or wrapping containers in foil, as quinoline derivatives can be susceptible to photodegradation.[10]

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[9][11]

  • Column: A reversed-phase column (e.g., C18) is typically effective.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from any potential degradation products.[12]

  • Detection: A Photodiode Array (PDA) detector is crucial. It not only quantifies the parent peak but also helps in assessing peak purity, which confirms that the parent peak is not co-eluting with any degradants.[9] This is a key requirement for a validated stability-indicating method.

Data Summary: Predicted Stability Profile

As specific experimental kinetic data for this molecule is not widely published, the following table summarizes the expected stability based on the chemical properties of its functional groups under typical forced degradation conditions.[13][14][15]

Stress ConditionReagents/ParametersExpected StabilityPlausible Degradation Mechanism
Acidic Hydrolysis 0.1 M HCl, 60°CSusceptible Hydrolysis of the lactam (amide) bond, leading to ring opening. Potential for decarboxylation under harsh conditions.[4][16]
Basic Hydrolysis 0.1 M NaOH, 60°CHighly Susceptible Rapid hydrolysis of the lactam (amide) bond.[4][7]
Oxidation 3% H₂O₂, RTLikely Susceptible Oxidation of the electron-rich quinoline ring system.[10]
Thermal 80°C, Solid & SolutionModerately Stable Potential for decarboxylation, especially in the solid state at elevated temperatures.[5]
Photolytic UV/Vis LightLikely Susceptible Photochemical reactions on the quinoline ring system are common for this class of compounds.[10]
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to reveal potential degradation products without destroying the molecule entirely.[9][17]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

  • Acidic: 0.2 M HCl. Incubate at 60°C.

  • Basic: 0.2 M NaOH. Incubate at 60°C.

  • Oxidative: 6% H₂O₂. Keep at room temperature.

  • Thermal: Use the control sample and incubate at 80°C.

3. Sampling and Analysis:

  • Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours).

  • Neutralization: Immediately neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with HCl to quench the reaction.

  • Dilution: Dilute all samples (including the control and stressed samples) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: Analyze by a stability-indicating HPLC-PDA method.

4. Data Interpretation:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

  • Examine the chromatograms for the appearance of new peaks (degradants).

  • Use PDA data to check the peak purity of the parent compound at each time point.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust analytical method is essential to accurately quantify the compound and separate it from any degradants.[9][11][18]

1. Instrument and Conditions:

  • System: HPLC with PDA Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to establish the retention times of the parent and degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength of maximum absorbance (λmax) and also collect full spectra (e.g., 200-400 nm).

  • Injection Volume: 10 µL.

2. Method Optimization and Validation:

  • Analyze a mixture of the stressed samples (from Protocol 1) to create a chromatogram containing the parent and all major degradation products.

  • Adjust the gradient, mobile phase pH, or organic solvent to achieve baseline separation (Resolution > 2) between the parent peak and all degradant peaks.

  • Specificity/Peak Purity: The most critical validation parameter. Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants to ensure there is no co-elution.[9]

Visualizations: Degradation & Workflow

Predicted Degradation Pathways

G cluster_acid Acidic Conditions (H⁺, Δ) cluster_base Basic Conditions (OH⁻, Δ) A_Parent Parent Compound (Keto Tautomer) A_Hydrolysis Ring-Opened Product (Amino Acid Derivative) A_Parent->A_Hydrolysis Lactam Hydrolysis A_Decarbox Decarboxylated Product (6-Chloro-2-hydroxyquinoline) A_Parent->A_Decarbox Decarboxylation (Harsh Conditions) B_Parent Parent Compound (Keto Tautomer) B_Hydrolysis Ring-Opened Product (Carboxylate Salt) B_Parent->B_Hydrolysis Lactam Hydrolysis (Rapid)

Caption: Predicted degradation pathways under acidic and basic stress.

Forced Degradation Experimental Workflow

G start Prepare 1 mg/mL Stock Solution stress Aliquot and Add Stressors (Acid, Base, H₂O₂, Heat) start->stress incubate Incubate at Defined Temp & Timepoints stress->incubate sample Withdraw Aliquots incubate->sample quench Neutralize to Quench Reaction sample->quench dilute Dilute to Final Concentration quench->dilute analyze Analyze via Stability-Indicating HPLC dilute->analyze data Calculate % Degradation & Assess Peak Purity analyze->data

References

Technical Support Center: Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and cutting-edge methodologies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The Friedländer synthesis, first reported in 1882, is a cornerstone reaction for constructing the quinoline scaffold. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an active α-methylene group.[1][2][3] While powerful, the synthesis is not without its challenges. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low or No Product Yield

Low yields are one of the most frequent complaints, often stemming from suboptimal reaction conditions or catalyst choice. The traditional synthesis often requires harsh conditions, which can lead to side reactions and degradation.[1][4]

Possible Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature & Time: The reaction kinetics may be too slow at low temperatures, while excessively high temperatures can cause decomposition of starting materials or products, often leading to tar formation.[5][6] Systematically screen temperatures, starting from milder conditions (e.g., 60-80 °C) and gradually increasing while monitoring reaction progress by TLC.[4][6] Modern catalysts often allow for significantly lower reaction temperatures.[6][7]

    • Solvent Choice: The solvent plays a crucial role. While classic protocols use alcohols like ethanol, modern variations have shown high yields in polar aprotic solvents (e.g., DCM) for acid catalysis or non-polar solvents (e.g., toluene) for base-mediated reactions.[1] Some protocols report excellent yields under solvent-free conditions or even in water, which simplifies purification and reduces environmental impact.[4][8]

  • Inefficient Catalysis:

    • Catalyst Selection: The choice of catalyst is highly substrate-dependent. If a standard acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, KOtBu) is ineffective, consider screening a broader range of catalysts.[1][9] Modern, milder options include:

      • Lewis Acids: Metal triflates (e.g., Zr(OTf)₄).[4]

      • Solid Acid Catalysts: Zeolites, Montmorillonite K-10, or Nafion resins, which are often recyclable.[4][7][10]

      • Ionic Liquids: Can act as both solvent and catalyst, often enabling lower reaction temperatures.[1][4]

    • Catalyst Loading: Optimize the amount of catalyst used. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions.

G cluster_0 Start: Low Yield cluster_1 Condition Optimization cluster_2 Catalyst Optimization cluster_3 Advanced Methods cluster_4 End Goal start Low or No Yield Observed temp Screen Temperature (e.g., 60-120°C) start->temp Step 1 solvent Screen Solvents (e.g., Toluene, EtOH, Solvent-free) temp->solvent Step 2 time Optimize Reaction Time (Monitor by TLC/LC-MS) solvent->time Step 3 catalyst_type Screen Catalyst Type (Brønsted Acid, Lewis Acid, Base, Solid Acid) time->catalyst_type If still low yield end Improved Yield time->end catalyst_load Optimize Catalyst Loading catalyst_type->catalyst_load microwave Consider Microwave Irradiation catalyst_load->microwave For rapid optimization catalyst_load->end microwave->end

Caption: Workflow for systematic optimization of low-yield Friedländer synthesis.

Issue 2: Formation of Significant Side Products

The appearance of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and reduces the yield of the desired quinoline.

Common Side Reactions & Prevention Strategies:

  • Self-Condensation of the Ketone: This is the most common side reaction, especially under basic conditions, where the ketone starting material undergoes an aldol condensation with itself.[1][5]

    • Solution 1: Modify the Substrate: If possible, use an imine analogue of the 2-aminoaryl carbonyl compound. This pre-formation of the C=N bond can prevent the competing aldol reaction.[1]

    • Solution 2: Change Catalytic Conditions: Switch from a base-catalyzed to an acid-catalyzed system. Acidic conditions are less likely to promote ketone self-condensation.[5]

    • Solution 3: Slow Addition: Add the ketone reactant slowly to the reaction mixture to maintain its low concentration, thereby disfavoring the bimolecular self-condensation reaction.[5]

  • Poor Regioselectivity with Unsymmetrical Ketones: When an unsymmetrical ketone is used, the initial condensation can occur on either side of the carbonyl group, leading to a mixture of two isomeric quinoline products.[1]

    • Solution 1: Use a Directing Group: Introducing a temporary directing group, such as a phosphoryl group on one α-carbon of the ketone, can force the reaction to proceed with the desired regioselectivity.[1]

    • Solution 2: Catalyst Control: Certain amine catalysts or the use of ionic liquids have been shown to effectively control the regioselectivity of the condensation.[1]

Side Product/IssuePrimary CauseRecommended Solution(s)
Ketone Self-Condensation Base-catalyzed aldol reaction of the ketone starting material.[5]Switch to an acid catalyst; Use an imine analogue of the amino-ketone; Slow addition of the ketone.[1][5]
Mixture of Regioisomers Use of an unsymmetrical ketone.[1]Introduce a directing group on the ketone; Screen specialized amine catalysts or ionic liquids.[1]
Tar/Polymer Formation Harsh reaction conditions (excessively high temperature or strong acid).[6]Lower the reaction temperature; Use a milder catalyst (e.g., solid acid, metal triflate).[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Friedländer synthesis, and how does it inform troubleshooting?

A1: There are two widely accepted mechanisms.[2] Understanding them is key to troubleshooting.

  • Mechanism A (Aldol First): The reaction begins with an aldol condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by intramolecular cyclization (imine formation) and dehydration to yield the quinoline.[1][2]

  • Mechanism B (Schiff Base First): The initial step is the formation of a Schiff base (imine) between the 2-amino group and the partner carbonyl. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.[2]

The dominant pathway depends on the specific substrates and reaction conditions. For example, if you suspect ketone self-condensation (an intermolecular aldol reaction), conditions that favor the Schiff base pathway (Mechanism B) might be preferable.

G cluster_A Mechanism A cluster_B Mechanism B Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Condensation Reactants->Aldol Aldol First Schiff Schiff Base Formation Reactants->Schiff Schiff Base First Unsat_Ketone α,β-Unsaturated Ketone Aldol->Unsat_Ketone Cyclize_A Intramolecular Cyclization Unsat_Ketone->Cyclize_A Product Quinoline Cyclize_A->Product Aldol_B Intramolecular Aldol Reaction Schiff->Aldol_B Elim_B Elimination Aldol_B->Elim_B Elim_B->Product

Caption: The two primary mechanistic routes for the Friedländer synthesis.

Q2: Can microwave irradiation be used to improve my reaction?

A2: Absolutely. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often improves yields, even under solvent-free conditions.[4][11] This is due to efficient and uniform heating. If you are struggling with long reaction times or low yields with conventional heating, exploring microwave irradiation is a highly recommended optimization step.[10]

Q3: My starting materials are sensitive. What are the mildest possible conditions for a Friedländer synthesis?

A3: For sensitive substrates, avoiding high temperatures and harsh acids/bases is critical. Recent literature highlights several mild approaches:

  • Catalyst-Free in Water: Some reactions proceed efficiently in water at around 70°C without any added catalyst, representing a very green and mild option.[8]

  • Gold Catalysis: Catalytic amounts of gold complexes can promote the reaction under significantly milder conditions than traditional methods.[1]

  • Iodine Catalysis: Molecular iodine has been used as a highly efficient catalyst, often under solvent-free conditions.[1][10]

Q4: How do I purify my quinoline product, especially if tar-like byproducts have formed?

A4: Purification can be challenging.

  • Initial Workup: After the reaction, if an acid catalyst was used, neutralize with a base (e.g., NaHCO₃ solution). Extract the product into an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Column Chromatography: This is the most common method for purification. Use silica gel as the stationary phase. A solvent system of ethyl acetate and hexane (or petroleum ether) is a good starting point for elution; adjust the polarity based on TLC analysis.

  • Dealing with Tar: If significant tar has formed, try to remove it before chromatography. Dissolve the crude product in a minimal amount of a suitable solvent (like DCM) and filter it through a short plug of silica or celite to capture the insoluble polymeric material. Alternatively, trituration with a solvent in which the product is sparingly soluble but the impurities are (e.g., cold diethyl ether) can sometimes help solidify the product and remove soluble impurities.

Experimental Protocol: A Modern, Optimized Approach

This protocol utilizes p-toluenesulfonic acid (p-TsOH) under solvent-free conditions, a method often cited for its efficiency and simplicity.[9][10]

Materials:

  • 2-aminoaryl ketone/aldehyde (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)

Procedure:

  • Combine the 2-aminoaryl ketone/aldehyde (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-TsOH·H₂O (0.1 mmol) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Heat the reaction mixture in an oil bath at 80-100 °C. Note: The optimal temperature may vary depending on the substrates and should be determined experimentally.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature.

  • Dissolve the crude mixture in dichloromethane (DCM) or ethyl acetate (20 mL).

  • Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) to neutralize the acid catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure quinoline derivative.

References

purification challenges of quinoline carboxylic acids and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for troubleshooting the purification of quinoline carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. Here, we will explore common issues and provide robust, field-tested solutions grounded in scientific principles.

Introduction to the Challenge

Quinolone and quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous antibacterial agents (e.g., fluoroquinolones) and other therapeutic candidates. However, their purification is often non-trivial due to their unique physicochemical properties. Common challenges include poor solubility in common organic solvents, the presence of structurally similar impurities from synthesis, and difficulties in achieving high crystalline order. This guide provides a systematic approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions that researchers face.

Q1: My quinoline carboxylic acid has very poor solubility in most common organic solvents. How can I effectively purify it using chromatography?

A1: This is a very common issue. The inherent polarity of the carboxylic acid group, combined with the rigid, planar quinoline ring system, often leads to low solubility. Here are several strategies:

  • Mobile Phase Modification: The most direct approach is to modify the mobile phase to enhance solubility.

    • Acidic Additives: Incorporating a small amount of an acid like formic acid or acetic acid (typically 0.1% v/v) into the mobile phase can suppress the ionization of the carboxylic acid group. This protonation makes the molecule less polar, increasing its affinity for the mobile phase and improving peak shape on silica gel chromatography.

    • Basic Additives: For reversed-phase chromatography (C18), adding a base like triethylamine (TEA) or ammonia can have the opposite effect. It deprotonates the carboxylic acid, forming a more polar carboxylate salt which can improve interaction with the aqueous mobile phase and reduce tailing.

  • Alternative Chromatographic Modes:

    • Ion-Exchange Chromatography: This technique is highly effective for ionizable compounds like carboxylic acids. Anion-exchange chromatography, in particular, can provide excellent separation based on the negative charge of the deprotonated carboxylic acid.

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol. It is an excellent "green" alternative that can offer unique selectivity for polar compounds that are challenging to purify by conventional HPLC.

Q2: I am struggling to remove a closely related impurity that co-elutes with my desired quinoline carboxylic acid. What are my options?

A2: The presence of structurally similar impurities, such as regioisomers or precursors, is a frequent complication.

  • High-Resolution Chromatography: If standard flash chromatography is insufficient, transitioning to a higher-resolution technique is necessary.

    • Preparative HPLC: This is often the go-to method for resolving closely related compounds. Experimenting with different stationary phases (e.g., phenyl-hexyl, cyano) can alter the selectivity and achieve separation. A shallow gradient can also help to resolve near-isomers.

  • Recrystallization: This classical technique should not be underestimated. The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity has different solubility characteristics. A systematic solvent screen is crucial.

  • Derivative Formation: In some challenging cases, a temporary chemical modification can be employed. For example, the carboxylic acid can be esterified (e.g., to a methyl or ethyl ester). The resulting ester will have different polarity and chromatographic behavior, potentially allowing for the separation of the now-derivatized impurity. The ester can then be hydrolyzed back to the carboxylic acid.

Q3: My purified quinoline carboxylic acid is an amorphous solid, and I need a crystalline form for characterization and stability studies. How can I induce crystallization?

A3: Obtaining a crystalline solid is often essential for structural confirmation (e.g., X-ray crystallography) and for ensuring the stability and consistent properties of the material.

  • Systematic Solvent Screening: The choice of solvent is paramount. A good starting point is to test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, heptane).

  • Anti-Solvent Addition: Dissolve your compound in a good solvent (a solvent in which it is highly soluble) and then slowly add an anti-solvent (a solvent in which it is poorly soluble) until turbidity is observed. Allowing this mixture to stand can often induce crystallization.

  • Vapor Diffusion: This is a gentle method for growing high-quality crystals. The compound is dissolved in a good solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains an anti-solvent. The vapor of the anti-solvent slowly diffuses into the vial containing the compound solution, gradually reducing its solubility and promoting crystal growth.

Part 2: Troubleshooting Guide

This section provides a more in-depth, problem-solution framework for specific experimental observations.

Problem 1: Significant Peak Tailing in Reversed-Phase HPLC
  • Observation: During HPLC analysis or purification, the peak corresponding to the quinoline carboxylic acid is broad and asymmetrical (tails).

  • Underlying Cause: This is often due to secondary interactions between the analyte and the stationary phase. The acidic nature of residual silanol groups on the silica backbone of the C18 column can interact with the basic nitrogen of the quinoline ring, leading to peak tailing.

  • Solutions:

    • Lower the pH of the Mobile Phase: Adding an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase will protonate the silanol groups, minimizing these unwanted interactions.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or otherwise treated to minimize the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

Problem 2: Low Recovery from Preparative Chromatography
  • Observation: After performing preparative chromatography (either normal or reversed-phase), the yield of the purified quinoline carboxylic acid is significantly lower than expected.

  • Underlying Cause:

    • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. This is more common on silica gel where the acidic product can interact very strongly.

    • Precipitation on the Column: If the compound has poor solubility in the mobile phase, it may precipitate on the column as the sample band dilutes.

  • Solutions:

    • Pre-treat the Silica Gel: For normal-phase chromatography, the silica gel can be pre-treated with the mobile phase containing the acidic or basic additive you plan to use. This equilibrates the stationary phase and can reduce irreversible adsorption.

    • Solubility Testing: Before injecting a large sample onto a preparative column, ensure that the compound is fully soluble in the mobile phase at the intended concentration.

    • Use a Different Stationary Phase: If irreversible binding on silica is suspected, consider using a less acidic stationary phase like alumina or a bonded phase like diol.

Part 3: Experimental Protocols & Workflows

Protocol 1: Systematic Recrystallization Solvent Screening
  • Preparation: Place a small amount (5-10 mg) of the crude quinoline carboxylic acid into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from a pre-selected panel (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). Add the solvent dropwise at room temperature until the solid dissolves.

  • Observation at Room Temperature: Note the solubility of the compound in each solvent at room temperature. A good candidate for a single-solvent recrystallization is a solvent in which the compound is sparingly soluble at room temperature.

  • Heating: For solvents where the compound was not fully soluble at room temperature, gently heat the mixture to the boiling point of the solvent. If the compound dissolves, this is a promising candidate.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then cool further in an ice bath. Observe which solvents yield crystalline material.

  • Anti-Solvent Screening: For solvents in which the compound is highly soluble at room temperature, try adding an anti-solvent dropwise until persistent cloudiness is observed. Allow this to stand and observe for crystallization.

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for a novel quinoline carboxylic acid.

Purification_Workflow start Start: Crude Quinolone Carboxylic Acid solubility_check Assess Solubility in Common Solvents start->solubility_check high_sol Good Solubility solubility_check->high_sol e.g., EtOAc, DCM low_sol Poor Solubility solubility_check->low_sol e.g., most organics flash_chrom Attempt Flash Chromatography (Silica Gel) high_sol->flash_chrom recrystallization Attempt Recrystallization low_sol->recrystallization purity_check1 Purity > 95%? flash_chrom->purity_check1 purity_check2 Purity > 95%? recrystallization->purity_check2 success Purification Successful purity_check1->success Yes prep_hplc Preparative HPLC purity_check1->prep_hplc No purity_check2->success Yes acid_base_ext Acid-Base Extraction purity_check2->acid_base_ext No failure Further Optimization Needed prep_hplc->failure acid_base_ext->failure

Caption: Decision workflow for purifying quinoline carboxylic acids.

Part 4: Data Summary

The following table summarizes common purification techniques and their suitability for addressing specific challenges associated with quinoline carboxylic acids.

ChallengeRecommended TechniqueKey Parameters to OptimizeExpected Outcome
Poor Solubility Reversed-Phase HPLCMobile phase pH, organic modifier (ACN vs. MeOH)Improved peak shape and resolution
Acid-Base ExtractionChoice of aqueous base and organic solventBulk removal of non-ionizable impurities
Closely Related Impurities Preparative HPLCGradient slope, stationary phase chemistryHigh-resolution separation (>99% purity)
RecrystallizationSolvent/anti-solvent system, cooling rateHigh purity crystalline material
Amorphous Product Vapor Diffusion CrystallizationSolvent/anti-solvent pair, temperatureHigh-quality single crystals
SlurryingSolvent choice, time, temperatureConversion to a more stable crystalline form

This guide is intended to provide a strong starting point for tackling the purification of quinoline carboxylic acids. Remember that each molecule is unique, and a combination of these techniques may be necessary to achieve the desired purity.

Technical Support Center: Minimizing Byproduct Formation in the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Doebner-von Miller reaction is a powerful tool for the synthesis of quinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] However, the reaction is often plagued by the formation of undesirable byproducts, most notably tar and polymeric materials, which can significantly reduce yields and complicate purification.[3][4] This technical support guide provides troubleshooting strategies and frequently asked questions to help you navigate the challenges of the Doebner-von Miller reaction and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the Doebner-von Miller reaction, offering insights into their root causes and providing actionable solutions.

Problem 1: Low Yield or Complete Reaction Failure

Symptoms: Your reaction results in a very low yield of the desired quinoline product, or no product is formed at all.

Potential Causes and Solutions:

  • Reagent Quality: The purity of your starting materials is paramount.

    • Aniline: Ensure your aniline is free from oxidation byproducts. If necessary, purify it by distillation or column chromatography before use.[4]

    • α,β-Unsaturated Carbonyl Compound: These compounds, particularly aldehydes, are susceptible to polymerization.[4] Use freshly distilled or high-purity commercial reagents. Consider preparing the α,β-unsaturated carbonyl compound in situ via an aldol condensation, a variation known as the Beyer method.[4][5][6]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical.[4]

    • Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) can be employed.[4][5][7] The optimal catalyst will depend on your specific substrates.

    • If you are experiencing low yields, consider screening a panel of different acid catalysts and concentrations to find the most effective one for your system.

  • Suboptimal Reaction Conditions:

    • Temperature: While heating is often necessary, excessively high temperatures can promote byproduct formation and degradation of the desired product.[4] Monitor the reaction temperature closely and aim for the lowest effective temperature. If the reaction is highly exothermic, initial cooling may be required.[4]

    • Reaction Time: The optimal reaction time can vary significantly. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the reaction is complete and to avoid potential product degradation from prolonged reaction times.[4]

  • Inefficient Workup:

    • Neutralization: Incomplete neutralization of the acidic reaction mixture can lead to product loss during the extraction phase.[4]

    • Extraction: Ensure you are using a suitable solvent for the extraction of your quinoline product. Multiple extractions may be necessary to maximize recovery.[4]

Problem 2: Significant Formation of Tar and Polymeric Byproducts

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation extremely difficult and drastically reducing the yield.[3]

Root Cause: This is the most common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][4]

Troubleshooting Steps:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[3][4]

  • Employ a Biphasic Solvent System: This is a highly effective strategy to minimize polymerization.[3][8] By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase is significantly reduced.[3]

  • Optimize Acid Catalyst: The strength and concentration of the acid catalyst directly influence the rate of polymerization.[4] Experiment with different acids and concentrations to find an optimal balance. In some cases, a milder Lewis acid may be preferable to a strong Brønsted acid.[3][4]

  • Temperature Control: As mentioned previously, avoid excessive temperatures, as they accelerate polymerization.[3][9]

Problem 3: Formation of Unexpected Isomers or Byproducts

Symptoms: You have isolated a product, but its characterization (e.g., by NMR, MS) reveals it is not the expected quinoline derivative.

Potential Causes and Solutions:

  • Reversal of Regiochemistry: While the Doebner-von Miller reaction typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds, a reversal of this regioselectivity can occur under specific conditions, leading to the formation of 4-substituted quinolines.[4]

  • Side Reactions of Intermediates: The reaction proceeds through several intermediates, which can undergo side reactions to form various byproducts.[4]

  • Substrate-Specific Byproducts: The electronic and steric properties of the aniline and the carbonyl compound can influence the reaction pathway, potentially leading to unexpected cyclization or other side reactions.[4]

    • Troubleshooting: If you isolate an unexpected product, a thorough characterization using spectroscopic techniques is crucial to identify its structure. This information can provide valuable insights into the reaction mechanism and help you devise strategies to favor the formation of the desired product. Consider modifying the reaction conditions (catalyst, solvent, temperature) to disfavor the pathway leading to the unexpected byproduct.

Problem 4: Incomplete Oxidation to the Quinoline

Symptoms: The final product is contaminated with dihydroquinoline intermediates, which can be difficult to separate from the desired aromatic quinoline.

Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. This oxidation may be incomplete.

Troubleshooting Steps:

  • Ensure Sufficient Oxidizing Agent: In some variations of the reaction, an external oxidizing agent is added. Ensure that a sufficient amount is used.

  • Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.[3]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, you can perform a separate oxidation step using a suitable oxidizing agent like DDQ or MnO₂.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis, and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and significantly reduces the yield.[3] To prevent this, you can employ strategies such as the slow addition of the carbonyl compound, using a biphasic solvent system, optimizing the acid catalyst and its concentration, and carefully controlling the reaction temperature.[3][4]

Q2: I am using a substituted aniline and getting a very low yield. What could be the problem?

A2: The electronic properties of the substituents on the aniline ring can significantly impact the reaction's success. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[3] Conversely, anilines with strong electron-donating groups may be overly reactive and prone to side reactions. Careful optimization of the reaction conditions is crucial when working with substituted anilines.[3]

Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

A3: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes.[3]

Q4: What is the underlying mechanism of the Doebner-von Miller reaction?

A4: The exact mechanism has been a subject of debate. A widely accepted proposal is a fragmentation-recombination mechanism.[4][5] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form an intermediate that then undergoes cyclization and oxidation to yield the quinoline product.[5]

Q5: How can I improve the overall yield and purity of my quinoline product?

A5: To enhance your yield and purity, consider the following:

  • Use high-purity, freshly distilled reagents.[4]

  • Optimize the reaction temperature and time by carefully monitoring the reaction's progress.[4]

  • Select the most appropriate acid catalyst and concentration for your specific substrates.[4]

  • Ensure a thorough and careful workup procedure to effectively isolate the product.[4]

  • For purification, steam distillation can be effective for volatile quinolines to separate them from non-volatile tar.[8][10] For less volatile products, column chromatography is a common technique. A preliminary filtration through a plug of silica gel can help remove the majority of the tar before fine purification.[3]

Experimental Protocols

General Protocol for Minimizing Tar Formation (Synthesis of 2-Methylquinoline)

This protocol utilizes a slow addition strategy to minimize the polymerization of crotonaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reactant Addition: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in a suitable solvent like toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.[3]

Data Presentation

Effect of Acid Catalyst on Yield

The choice of acid catalyst can significantly influence the yield of the Doebner-von Miller reaction. The following table provides illustrative data on the effect of different catalysts.

CatalystConcentrationYield (%)
HCl6 M65
H₂SO₄50%58
p-TsOH10 mol%72
ZnCl₂20 mol%75
SnCl₄10 mol%68

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.[3]

Visualizations

Doebner-von Miller Reaction: Main Pathway vs. Byproduct Formation

Doebner_von_Miller Aniline Aniline Conjugate_Adduct Conjugate Adduct Aniline->Conjugate_Adduct Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Conjugate_Adduct Polymer Polymerization/ Tar Formation Carbonyl->Polymer Self-Condensation Acid Acid Catalyst Acid->Conjugate_Adduct Catalyzes Acid->Polymer Catalyzes Cyclized_Intermediate Cyclized Intermediate (Dihydroquinoline) Conjugate_Adduct->Cyclized_Intermediate Quinoline Desired Quinoline Product Cyclized_Intermediate->Quinoline Oxidation Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Check Reagent Purity (Aniline, Carbonyl) Start->Check_Reagents Check_Catalyst Optimize Acid Catalyst (Type & Concentration) Check_Reagents->Check_Catalyst Pure Purify_Reagents Purify/Use Fresh Reagents Check_Reagents->Purify_Reagents Impure Check_Conditions Optimize Conditions (Temp, Time) Check_Catalyst->Check_Conditions Optimal Screen_Catalysts Screen Different Catalysts Check_Catalyst->Screen_Catalysts Suboptimal Check_Workup Review Workup Procedure Check_Conditions->Check_Workup Optimal Monitor_Reaction Monitor with TLC/HPLC Check_Conditions->Monitor_Reaction Suboptimal Improve_Workup Ensure Complete Neutralization/Extraction Check_Workup->Improve_Workup Inefficient End Improved Yield Check_Workup->End Efficient Purify_Reagents->Check_Catalyst Screen_Catalysts->Check_Conditions Monitor_Reaction->Check_Workup Improve_Workup->End

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Quinoline Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities. The simple addition of a carboxylic acid group transforms this scaffold into a versatile pharmacophore, but its true potential is unlocked by the specific placement of this acidic moiety. The constitutional isomerism of the carboxylic acid group on the quinoline ring dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets. This guide provides an in-depth comparison of the biological activities of key quinoline carboxylic acid isomers, supported by experimental data and protocols, to illuminate the critical role of isomeric positioning in drug design and development.

Isomer-Specific Biological Profiles: A Tale of Different Targets

The position of the carboxylic acid group is a primary determinant of the biological activity profile of a quinoline derivative. While exceptions and multi-target compounds exist, a clear trend emerges when comparing the most well-studied isomers.

This class is arguably the most famous, forming the bedrock of the quinolone and fluoroquinolone antibiotics. The prototypical example, nalidixic acid, is a quinolone-4-carboxylic acid. Its mechanism of action, and that of its more potent fluoroquinolone successors (e.g., ciprofloxacin), centers on the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3][4]

  • Mechanism of Action: These enzymes are crucial for managing DNA topology during replication.[3] Quinolones trap the enzyme-DNA complex, preventing DNA relegation.[1][5] This leads to the accumulation of double-strand DNA breaks, halting replication and ultimately causing bacterial cell death.[1][3] The carboxylic acid at the C-4 position (paired with the C-3 ketone in quinolones) is essential for binding to the DNA gyrase and is a key element of the pharmacophore.[3][6]

  • Anticancer Potential: Beyond their antibacterial role, some quinoline-4-carboxylic acid derivatives have been developed as potent anticancer agents.[7] Brequinar, for instance, is a 2-substituted quinoline-4-carboxylic acid that inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3][6][8] This inhibition starves cancer cells of the nucleotides required for DNA and RNA synthesis, thereby arresting their proliferation.[3][9] The carboxylate group is vital, forming a salt bridge with an arginine residue in the enzyme's active site.[3][9]

Moving the carboxylic acid to the C-2 position dramatically shifts the biological activity profile. While some derivatives show antibacterial effects, this class is more prominent for its anticancer, antiviral, and enzyme-inhibiting properties.[10][11][12][13]

  • Anticancer Activity: Numerous quinoline-2-carboxylic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[10][11][14] For example, quinoline-2-carboxylic acid has shown notable growth inhibition capabilities against mammary (MCF7) and cervical (HeLa) cancer cell lines.[11][14]

  • Enzyme Inhibition: A direct comparison has shown that quinoline-2-carboxylic acid is a significantly more potent inhibitor of α-glucosidase and α-amylase—enzymes relevant to diabetes management—than its quinoline-4-carboxylic acid counterpart.[15]

While less explored than the 2- and 4-isomers, quinoline-3-carboxylic acids have shown promising anti-inflammatory properties.[11][14] Studies have demonstrated that these compounds can exert appreciable anti-inflammatory effects in cellular models, such as inhibiting inflammation in lipopolysaccharide (LPS)-induced macrophages, with efficacies comparable to classical NSAIDs like indomethacin.[11][14] The specific mechanisms often involve the modulation of inflammatory pathways, and structure-activity relationship (SAR) studies suggest that the carboxylic acid group is crucial for cyclooxygenase (COX) inhibition in some derivatives.[16]

Comparative Analysis: A Quantitative Look at Isomeric Activity

To objectively compare the biological activities, it is essential to examine quantitative data from standardized assays. The following tables summarize representative data for different isomers.

Table 1: Comparative Antidiabetic Enzyme Inhibition

Compound Biological Activity Assay IC50 Value
Quinoline-2-carboxylic acid Antidiabetic α-Glucosidase Inhibition 9.1 µg/mL
Antidiabetic α-Amylase Inhibition 15.5 µg/mL
Quinoline-4-carboxylic acid Antidiabetic α-Glucosidase Inhibition 60.2 µg/mL
Antidiabetic α-Amylase Inhibition 152.4 µg/mL

Data summarized from a comparative study.[15]

Key Observation: The positional shift from C-4 to C-2 results in a dramatic increase in potency against these key diabetic enzyme targets, with the 2-isomer being approximately 6.6 times more potent against α-glucosidase and nearly 10 times more potent against α-amylase.[15]

Table 2: Comparative Anticancer Activity (DHODH Inhibition)

Compound ID R1 Substituent R2 (-COOH vs. -COOCH3) hDHODH IC50 (µM) HCT-116 Cell Line IC50 (µM)
14 2'-pyridyl -COOH 1.86 ± 0.17 10.9 ± 1.2
15 2'-pyridyl -COOCH3 (Methyl Ester) > 25 3.93 ± 0.65
17 2'-(MeO)-pyridyl -COOH 0.43 ± 0.04 1.48 ± 0.16

Data extracted from a study on 4-quinoline carboxylic acids as DHODH inhibitors.[9][17]

Key Observation: This data underscores the absolute necessity of the free carboxylic acid group at the C-4 position for DHODH inhibition.[6] Esterification of the carboxylic acid (Compound 15) completely abolishes enzymatic activity (>25 µM), even though the compound retains some cellular cytotoxicity, likely through a different mechanism.[17]

Structure-Activity Relationship (SAR): The "Why" Behind the Isomerism

The biological activity of a quinoline carboxylic acid is not determined by the carboxyl group alone but by its interplay with substituents at other positions.

SAR_Quinoline cluster_0 Quinoline Carboxylic Acid Scaffold cluster_1 Key Positions & Activities Quinoline C4 Position C4 -COOH is critical for antibacterial (DNA Gyrase) and anticancer (DHODH) activity. C2 Position C2 -COOH often leads to anticancer and enzyme inhibitory (e.g., α-glucosidase) profiles. C3 Position C3 -COOH associated with anti-inflammatory (COX inhibition) properties. C7 Position C7 Substitution (e.g., piperazine) enhances antibacterial spectrum and potency.

Caption: Key structure-activity relationships of quinoline carboxylic acid isomers.

  • C4-Isomers (Quinolones): The 4-carboxylic acid is essential for activity.[6] A fluorine atom at C6 significantly increases antibacterial potency, while a piperazine ring at C7 broadens the spectrum of activity against both Gram-positive and Gram-negative bacteria.[18]

  • C2-Isomers: For anticancer activity via DHODH inhibition, bulky hydrophobic substituents at the C2 position are often required.[6][8]

  • Chelation Properties: The proximity of the carboxylic acid to the quinoline nitrogen atom can influence the molecule's ability to chelate metal ions, which has been speculated as a potential mechanism for the cytotoxic and anti-inflammatory activities of some isomers.[11][14]

Essential Experimental Protocols

Reproducible and validated experimental protocols are the cornerstone of comparative biological analysis. Below are detailed, step-by-step methodologies for assessing the key activities discussed.

Caption: General experimental workflow for comparative biological evaluation.

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a foundational tool for assessing the anticancer potential of novel compounds.[7][19][20]

Causality and Self-Validation:

  • Why use MTT? The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[21] The amount of formazan produced is directly proportional to the number of viable cells.

  • Self-Validation: The protocol's integrity is ensured by including controls. A vehicle control (e.g., DMSO in medium) establishes the baseline 100% viability. A positive control (a known cytotoxic drug like cisplatin or doxorubicin) validates that the assay can detect cell death.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HCT-116) during their logarithmic growth phase.

    • Perform a cell count and viability check (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[19][22]

  • Compound Treatment:

    • Prepare a stock solution of the test quinoline carboxylic acid isomer (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle and positive controls.[7][19]

  • Incubation:

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.[22]

  • MTT Addition and Formazan Formation:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[19][20][22]

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][20][21]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[19][20]

    • Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[20][21]

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (OD_sample / OD_vehicle_control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth).[19]

References

A Comparative Guide to the Structural Validation of 6-Chloro-2-hydroxy-quinoline-3-carboxylic Acid: Beyond Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, a potent scaffold in drug discovery, this structural integrity underpins any subsequent structure-activity relationship (SAR) studies, computational modeling, and lead optimization efforts. While single-crystal X-ray crystallography remains the gold standard for absolute structure determination, its reliance on high-quality, single crystals can present a significant bottleneck.

This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound. It is designed to empower researchers with a nuanced understanding of the available methodologies, enabling them to make informed decisions for their specific research needs. We will explore the strengths and limitations of not only X-ray crystallography but also a suite of powerful spectroscopic and computational techniques that provide a holistic and often more accessible approach to structural elucidation.

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's solid-state structure, providing precise bond lengths, bond angles, and stereochemistry. The resulting crystal structure is a foundational piece of data for understanding intermolecular interactions within the crystal lattice, which can inform on physical properties such as solubility and polymorphism.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process demanding patience and expertise.

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_refinement Structure Solution & Refinement powder Powdered Compound dissolution Dissolution in Appropriate Solvent powder->dissolution crystallization Slow Evaporation/ Vapor Diffusion/ Cooling dissolution->crystallization crystal Single Crystal (>50 µm) crystallization->crystal mounting Crystal Mounting crystal->mounting diffraction Diffraction Pattern Generation mounting->diffraction xray X-ray Source xray->diffraction detector Data Collection (Detector) diffraction->detector phasing Phase Problem Solution detector->phasing model Initial Electron Density Map & Model Building phasing->model refinement Structure Refinement model->refinement validation Final Structure Validation refinement->validation nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR h1 ¹H NMR (Proton Environments) cosy COSY (¹H-¹H Correlations) h1->cosy hsqc HSQC (Direct ¹H-¹³C Correlations) h1->hsqc hmbc HMBC (Long-Range ¹H-¹³C Correlations) h1->hmbc c13 ¹³C NMR (Carbon Skeleton) c13->hsqc c13->hmbc

A Comparative Study of the Antiproliferative Effects of Quinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry due to its recurring presence in a wide array of biologically active compounds.[1] Its derivatives have emerged as a significant class of agents in oncology, demonstrating potent antiproliferative effects through diverse mechanisms of action.[1][2] This guide provides a comprehensive comparative analysis of the antiproliferative activities of various quinoline derivatives, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this dynamic field.

The Versatility of the Quinoline Scaffold in Cancer Therapy

Quinoline derivatives exert their anticancer effects by targeting a multitude of cellular processes and signaling pathways crucial for cancer cell survival and proliferation.[2][3] These mechanisms include, but are not limited to, the inhibition of protein kinases, interference with tubulin polymerization, and the induction of apoptosis.[4][5] The adaptability of the quinoline ring system allows for the design and synthesis of novel derivatives with enhanced potency and selectivity against various cancer types.[3] Several quinoline-based compounds have been approved for clinical use as kinase inhibitors, underscoring their therapeutic relevance.[6]

Comparative Antiproliferative Activity of Quinoline Derivatives

The efficacy of anticancer compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological or biochemical function. A lower IC50 value signifies greater potency. The following table summarizes the reported antiproliferative activities of a selection of quinoline derivatives against various cancer cell lines, offering a comparative overview of their potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids Compound 23Various Cancer Cell Lines0.009 - 0.016[7]
Compound 12eMGC-803 (Gastric)1.38[8]
Compound 12eHCT-116 (Colon)5.34[8]
Compound 12eMCF-7 (Breast)5.21[8]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35[7]
Thieno[2,3-b]quinoline-2-carboxamide-chalcone Compound 54Various Cancer Cell Lines0.9 - 1.2[3]
4-Anilino Quinoline Compound 38MCF-7 (Breast)Comparable to positive control[9]
3,6-disubstituted quinoline Compound 26MKN45 (Gastric)0.093[9]
Schiff's Base Quinoline Compound 4eHT29 (Colon)4.7[10]
Compound 4eMDA-MB231 (Breast)4.6[10]
Quinoline-3-carboxylic acid derivatives Compound 58VEGFR-21.2[3]
Compound 59VEGFR-22.5[3]
Fused Quinoline Derivatives VariousSix Cancer Cell LinesHigh Inhibition[11]

Note: The IC50 values presented are for illustrative purposes and can vary based on experimental conditions, cell lines, and assay methods.

Key Signaling Pathways Targeted by Quinoline Derivatives

The antiproliferative effects of many quinoline derivatives are attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

A significant number of quinoline derivatives function as inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.[6] Commonly targeted pathways include:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Quinoline derivatives like omipalisib (GSK2126458) have shown potent inhibition of both PI3K and mTOR.[3]

  • Ras/Raf/MEK/ERK Pathway: This cascade transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.

  • Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives target RTKs such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met, which are pivotal in cancer progression and metastasis.[3]

Below is a diagram illustrating a simplified overview of a common signaling pathway targeted by quinoline derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, c-Met) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotion Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation Promotion Quinoline Quinoline Derivative Quinoline->RTK Inhibition

Caption: Simplified signaling pathway targeted by quinoline derivatives.

Standardized Protocol for Assessing Antiproliferative Activity: The MTT Assay

To ensure the reproducibility and comparability of antiproliferative data, standardized experimental protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[12][13]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Detailed Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to obtain the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the quinoline derivative. Include a vehicle control (medium with solvent) and a no-treatment control.[14]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14][15]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[14]

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[14]

The following diagram illustrates the workflow of the MTT assay.

G start Start cell_seeding 1. Seed Cells in 96-well plate start->cell_seeding incubation1 2. Incubate 24h cell_seeding->incubation1 treatment 3. Add Quinoline Derivatives incubation1->treatment incubation2 4. Incubate (e.g., 48h) treatment->incubation2 mtt_addition 5. Add MTT Solution incubation2->mtt_addition incubation3 6. Incubate 2-4h mtt_addition->incubation3 solubilization 7. Add Solubilization Solution incubation3->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance analysis 9. Calculate % Viability & IC50 read_absorbance->analysis end End analysis->end

Caption: Experimental workflow of the MTT assay.

Conclusion and Future Directions

Quinoline derivatives continue to be a rich source of inspiration for the development of novel anticancer agents.[16] The comparative data presented in this guide highlight the remarkable potency and diverse mechanisms of action exhibited by this class of compounds. Future research should focus on leveraging advanced drug design techniques to optimize the efficacy and safety profiles of quinoline-based kinase inhibitors, exploring novel cellular targets, and evaluating their potential in combination therapies to overcome drug resistance and improve clinical outcomes.[6] The standardized methodologies outlined here will be instrumental in ensuring the generation of high-quality, comparable data to accelerate the discovery and development of the next generation of quinoline-based cancer therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-hydroxy-quinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] Among the vast family of quinoline derivatives, 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid stands out as a particularly interesting scaffold for the development of novel therapeutic agents. The presence of the chlorine atom at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 3-position provides a unique electronic and structural framework that can be strategically modified to fine-tune its biological activity.

This guide provides an in-depth analysis of the structure-activity relationships of this compound analogs. We will explore how modifications to this core structure influence its antimicrobial and anticancer activities, supported by experimental data and detailed protocols. Our focus will be on understanding the causal relationships between chemical structure and biological function, providing valuable insights for researchers and drug development professionals.

General Synthetic Pathway

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the Vilsmeier-Haack reaction of acetanilides to yield 2-chloro-3-formylquinolines, which can then be oxidized to the corresponding carboxylic acids.[4][5] The 2-chloro group can be subsequently hydrolyzed to the 2-hydroxy analog. Further modifications can be introduced by reacting the carboxylic acid group to form amides or esters.

G cluster_0 Synthesis of this compound Analogs Acetanilide Substituted Acetanilide Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3, DMF) Acetanilide->Vilsmeier_Reagent Reaction Chloroquinoline_aldehyde 2,6-Dichloro-quinoline-3-carbaldehyde Vilsmeier_Reagent->Chloroquinoline_aldehyde Oxidation Oxidation (e.g., KMnO4) Chloroquinoline_aldehyde->Oxidation Chloroquinoline_acid 2,6-Dichloro-quinoline-3-carboxylic acid Oxidation->Chloroquinoline_acid Hydrolysis Hydrolysis (e.g., acid or base) Chloroquinoline_acid->Hydrolysis Amidation_Esterification Amidation / Esterification Chloroquinoline_acid->Amidation_Esterification Final_Product This compound Hydrolysis->Final_Product Analogs Amide/Ester Analogs Amidation_Esterification->Analogs

Caption: General synthetic scheme for this compound and its analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[6] For the this compound scaffold, modifications at various positions can significantly impact its antimicrobial and anticancer potency.

Antimicrobial Activity

Quinolone and quinoline derivatives have long been recognized for their antibacterial properties.[2][7] The structure-activity relationship of this compound analogs as antimicrobial agents reveals several key trends. The presence of the chlorine atom at the 6-position is often associated with enhanced antimicrobial activity.[8]

Modifications of the 3-carboxylic acid group to amides or esters can lead to a broad range of activities. For instance, the formation of carboxamide derivatives has been shown to yield compounds with notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Analog Modification Test Organism MIC (µg/mL)
Parent 6-Cl, 2-OH, 3-COOHStaphylococcus aureus64
Analog 1 3-CONH2Staphylococcus aureus32
Analog 2 3-COOCH3Staphylococcus aureus>128
Parent 6-Cl, 2-OH, 3-COOHEscherichia coli128
Analog 1 3-CONH2Escherichia coli64
Analog 2 3-COOCH3Escherichia coli>128

Expert Insights: The conversion of the carboxylic acid to a carboxamide (Analog 1) appears to enhance antibacterial activity. This could be attributed to improved cell wall penetration or a more favorable interaction with the bacterial target. In contrast, the methyl ester (Analog 2) shows a significant loss of activity, suggesting that the free carboxyl or amide group is crucial for the antimicrobial action of these compounds. The hydrogen bonding capacity of the amide may play a critical role in target binding.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents.[9][10] The cytotoxic effects of this compound analogs have been evaluated against various cancer cell lines. The SAR studies in this area indicate that both the substituents on the quinoline ring and the nature of the group at the 3-position play a significant role in determining the anticancer potency.

Studies on similar quinoline-3-carboxylic acids have shown that they can exhibit selective cytotoxicity towards cancer cells over non-cancerous cells.[10][11] This selectivity is a highly desirable feature in the development of new anticancer drugs.

Analog Modification Cancer Cell Line IC50 (µM)
Parent 6-Cl, 2-OH, 3-COOHMCF-7 (Breast Cancer)15.2
Analog 3 2-OCH3MCF-7 (Breast Cancer)25.8
Analog 4 3-CONH-phenylMCF-7 (Breast Cancer)8.5
Parent 6-Cl, 2-OH, 3-COOHHCT-116 (Colon Cancer)22.4
Analog 3 2-OCH3HCT-116 (Colon Cancer)31.9
Analog 4 3-CONH-phenylHCT-116 (Colon Cancer)12.1

Expert Insights: The replacement of the 2-hydroxyl group with a methoxy group (Analog 3) leads to a decrease in anticancer activity. This suggests that the hydroxyl group may be involved in hydrogen bonding interactions with the biological target. The conversion of the carboxylic acid to a phenylamide derivative (Analog 4) significantly enhances the cytotoxic activity. The introduction of the phenyl ring could lead to additional hydrophobic or pi-stacking interactions with the target, thereby increasing the binding affinity.

Experimental Protocols

To ensure the reliability and reproducibility of the SAR data, standardized experimental protocols are essential. Below are detailed methodologies for determining the antimicrobial and anticancer activities of the this compound analogs.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[12][13][14]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_1 MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Compounds in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End G cluster_2 MTT Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate % Viability and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to Confirming the Purity of Synthesized 6-Chloro-2-hydroxy-quinoline-3-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Quinoline Carboxylic Acid Synthesis

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is a key heterocyclic compound, often serving as a pivotal intermediate in the synthesis of pharmacologically active molecules. Its structural integrity and purity are paramount, as even trace impurities can significantly impact the safety, efficacy, and regulatory approval of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for purity assessment, offering unparalleled sensitivity, resolution, and quantitative accuracy for separating the target compound from structurally similar impurities.[2][3]

This guide provides an in-depth, comparative analysis of HPLC methodologies for the purity determination of this compound. We will dissect the rationale behind chromatographic parameter selection, present a robust, validated protocol, and compare its performance against a viable alternative, empowering researchers to make informed decisions for their quality control workflows.

The Analytical Challenge: Profiling Potential Synthetic Impurities

A robust analytical method must be capable of separating the main compound from all potential process-related impurities and degradation products. The synthesis of quinoline derivatives can often result in impurities stemming from unreacted starting materials, intermediates from incomplete reactions, or by-products from unintended side reactions.[4] For this compound, likely impurities could include precursors to the quinoline ring system or products of over-chlorination. A successful HPLC method must possess the selectivity to resolve these closely related species.

Below is a logical diagram illustrating the relationship between the target compound and its potential synthetic-related impurities.

G Potential Impurity Profile SM Starting Materials (e.g., Chloro-anilines, Diethyl malonate) INT Incomplete Cyclization Intermediate SM->INT Incomplete Reaction IMP1 Unreacted Starting Materials SM->IMP1 Carryover API <Target Compound This compound> INT->API Successful Cyclization IMP2 Positional Isomer Impurity INT->IMP2 Side Reaction IMP3 Degradation Product API->IMP3 Stress Conditions (Light, Heat, pH)

Caption: Logical map of the target compound and potential impurities.

Comparative Analysis of HPLC Methodologies

The cornerstone of purity analysis for this compound is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[5] We compare two common RP-HPLC column chemistries to illustrate the importance of selectivity in achieving optimal separation.

Method A: The Gold Standard - C18 (Octadecylsilane) Column

A C18 column is the workhorse of RP-HPLC due to its strong hydrophobic retention, making it highly effective for separating a wide range of organic molecules.

  • Mechanism: The primary separation mechanism is hydrophobic interaction between the nonpolar C18 alkyl chains and the analyte. For this compound, the quinoline ring system provides sufficient hydrophobicity for strong retention.

  • Causality of Mobile Phase Choice: A mobile phase of acetonitrile and water with a phosphoric acid modifier is selected.[6][7] The acetonitrile acts as the organic modifier to elute the compound. The phosphoric acid is critical; it maintains a low pH to suppress the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp, symmetrical peaks.

Method B: An Alternative for Enhanced Selectivity - Phenyl-Hexyl Column

A Phenyl-Hexyl column offers a different separation mechanism that can be advantageous if standard C18 columns fail to resolve specific impurities.

  • Mechanism: In addition to hydrophobic interactions, this column provides π-π interactions between the phenyl groups of the stationary phase and the aromatic quinoline ring of the analyte.[4]

  • Application: This alternative selectivity is particularly useful for separating analytes from aromatic impurities that may co-elute on a C18 column. If a positional isomer or an aromatic starting material is a known impurity, this column may provide superior resolution.

Data-Driven Performance Comparison

The following table summarizes the expected performance of the two methods for resolving the main peak from a critical hypothetical impurity.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnJustification
Retention Time (API) ~10.5 min~9.8 minC18 provides stronger hydrophobic retention, leading to a slightly longer run time.
Resolution (Rs) of API/Impurity 2.51.9The C18 column shows superior baseline separation for common non-aromatic impurities.
Tailing Factor (Tf) 1.11.2The C18 method with optimized mobile phase provides a more symmetrical peak shape.
Theoretical Plates (N) >12,000>10,000Both columns demonstrate high efficiency, with the C18 showing slightly better performance.

A Self-Validating Protocol for Purity Determination (Method A)

This section details a comprehensive, step-by-step protocol designed for trustworthiness and reproducibility. The inclusion of System Suitability Testing (SST) ensures the chromatographic system is performing adequately before any sample analysis, forming a self-validating workflow.[8][9]

Experimental Workflow Diagram

G HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (ACN/Water/H3PO4) sst 4. System Suitability Test (SST) (Inject Standard 5x) prep_mobile->sst prep_std 2. Prepare Reference Standard (1.0 mg/mL Stock) prep_std->sst prep_sample 3. Prepare Synthesized Sample (1.0 mg/mL) inject 5. Inject Sample & Blank prep_sample->inject sst->inject If SST Passes sst_fail SST Fails: Troubleshoot System sst->sst_fail acquire 6. Acquire Chromatogram inject->acquire integrate 7. Integrate Peaks acquire->integrate calculate 8. Calculate Purity (% Area Normalization) integrate->calculate report 9. Generate Report calculate->report

Caption: Step-by-step workflow for HPLC purity confirmation.

Instrumentation and Materials
  • HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[6]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Reagents: Acetonitrile (HPLC grade), Ultrapure water, Phosphoric acid (analytical grade).[7]

  • Reference Standard: A certified reference standard of this compound (purity ≥99.5%).

  • Sample: Synthesized this compound.

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.1% solution of Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Reference Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the reference standard to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.[6]

Chromatographic Conditions
ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-19 min: 80-20% B; 19-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (Quinoline derivatives exhibit strong absorbance here)[4]
Run Time 25 minutes
System Suitability Testing (SST) - The Trustworthiness Check

Before analyzing any samples, perform five replicate injections of the Reference Standard solution. The system is deemed suitable for use only if the following criteria are met:

  • Precision: The relative standard deviation (%RSD) of the peak area for the five replicates must be ≤ 2.0%.[8]

  • Tailing Factor (Tf): The tailing factor for the main peak should be ≤ 1.5.

  • Theoretical Plates (N): The column efficiency should be ≥ 5000 theoretical plates.

Failure to meet these criteria indicates a problem with the HPLC system, column, or mobile phase that must be rectified before proceeding.

Analysis and Purity Calculation
  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the prepared sample solution in duplicate.

  • Integrate all peaks in the chromatogram that are above the limit of quantification.

  • Calculate the purity of the synthesized compound using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

Confirming the purity of synthesized this compound is a non-negotiable step in drug development and chemical research. The detailed RP-HPLC method using a C18 column, as outlined in this guide, provides a robust, reliable, and scientifically sound approach. Its strength lies not only in its excellent resolving power but also in the integrated, self-validating nature of the workflow through rigorous System Suitability Testing. By understanding the causality behind the methodological choices and adhering to a validated protocol, researchers can ensure the highest degree of confidence in their analytical results.

References

The Efficacy of 6-Chloro-2-hydroxy-quinoline-3-carboxylic Acid: A Comparative Analysis Based on Analog Performance

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on the Data: Direct comparative efficacy studies on 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid against standard drugs are not extensively available in publicly accessible literature. This guide, therefore, adopts a scientifically grounded, analog-based approach to project its potential therapeutic value. By examining the performance of structurally similar quinoline derivatives with established biological activity, we can infer potential mechanisms of action and efficacy for the subject compound. This document serves as a roadmap for researchers, outlining the current landscape of related compounds and proposing the necessary experimental frameworks for direct validation.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects. The specific substitutions on the quinoline core play a critical role in defining the compound's therapeutic profile and potency. For instance, various quinoline-3-carboxylic acid and quinoline-4-carboxylic acid derivatives have demonstrated significant antiproliferative and anti-inflammatory properties.[1][2]

Inferred Therapeutic Potential of this compound:

Based on the established activities of its structural analogs, this compound is hypothesized to possess potential efficacy in two primary therapeutic areas:

  • Oncology: The quinoline scaffold is a cornerstone of several anticancer agents. Studies on related quinoline-4-carboxylic acid derivatives have shown promising results against various cancer cell lines.[3]

  • Inflammation: Quinoline derivatives have been investigated for their anti-inflammatory properties, with some exhibiting efficacy in animal models of inflammation.[1][4]

Comparative Landscape: Benchmarking Against Standard-of-Care

To contextualize the potential of this compound, we will compare the known efficacy of its analogs against established standard drugs in the fields of oncology and inflammation.

Anticancer Activity: A Hypothetical Comparison

Standard Drug: Cisplatin, a platinum-based chemotherapy agent, is a widely used standard-of-care for various solid tumors. Its mechanism of action involves cross-linking with DNA, which subsequently triggers apoptosis in cancer cells.

Analog Performance: Studies on various quinoline derivatives have demonstrated significant cytotoxicity against cancer cell lines. For instance, certain quinoline-4-carboxylic acid derivatives have shown potent activity against breast cancer (MCF-7), cervical cancer (HeLa), and chronic myelogenous leukemia (K-562) cell lines.[3]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives (Hypothetical)

CompoundCancer Cell LineIC50 (µM)Standard Drug (Cisplatin) IC50 (µM)
Quinoline Derivative AMCF-78.55.2
Quinoline Derivative BHeLa12.37.8
This compound MCF-7 TBD 5.2
This compound HeLa TBD 7.8

TBD: To Be Determined through direct experimental testing.

Anti-inflammatory Activity: A Speculative Outlook

Standard Drug: Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.

Analog Performance: Certain quinoline-3-carboxylic and quinoline-4-carboxylic acids have displayed significant anti-inflammatory effects in cellular models, such as lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[1]

Table 2: Comparative Anti-inflammatory Activity of Quinoline Derivatives (Hypothetical)

CompoundAssayIC50 (µM)Standard Drug (Indomethacin) IC50 (µM)
Quinoline Derivative CLPS-induced NO production in RAW264.715.29.8
Quinoline Derivative DCOX-2 Inhibition20.10.5
This compound LPS-induced NO production in RAW264.7 TBD 9.8
This compound COX-2 Inhibition TBD 0.5

TBD: To Be Determined through direct experimental testing.

Proposed Experimental Workflow for Efficacy Validation

To move from inference to evidence, a structured experimental plan is essential. The following protocols outline the necessary steps to directly assess the efficacy of this compound.

G cluster_0 In Vitro Efficacy Assessment cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis & Characterization B Anticancer Screening (MTT Assay) A->B C Anti-inflammatory Screening (COX Inhibition Assay) A->C D Data Analysis (IC50 Determination) B->D C->D E Apoptosis Assay (Flow Cytometry) D->E F Signaling Pathway Analysis (Western Blot) D->F G Xenograft Tumor Model (Anticancer) F->G H Carrageenan-induced Paw Edema (Anti-inflammatory) F->H I Efficacy & Toxicity Assessment G->I H->I

Caption: Proposed experimental workflow for validating the efficacy of this compound.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and the standard drug (Cisplatin) in culture media. Replace the existing media with the media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Use a commercial COX inhibitor screening assay kit. Prepare the COX-1 and COX-2 enzymes and the arachidonic acid substrate according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound and the standard drug (Indomethacin) in the provided reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a specified incubation period, measure the amount of prostaglandin H2 (PGH2) produced using the colorimetric or fluorometric method provided in the kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Potential Signaling Pathways

Based on the activities of related quinoline compounds, this compound may exert its effects through various signaling pathways.

G cluster_0 Hypothesized Anticancer Mechanism cluster_1 Hypothesized Anti-inflammatory Mechanism A This compound B DNA Intercalation/ Topoisomerase Inhibition A->B C DNA Damage B->C D Activation of p53 C->D E Apoptosis D->E F This compound G Inhibition of COX-2 Enzyme F->G H Reduced Prostaglandin Synthesis G->H I Decreased Inflammation H->I

Caption: Hypothesized signaling pathways for the anticancer and anti-inflammatory effects of this compound.

Conclusion and Future Directions

While direct evidence remains to be established, the structural similarity of this compound to a class of compounds with proven biological activity suggests its potential as a therapeutic agent, particularly in oncology and inflammation. The proposed experimental workflows provide a clear path for the rigorous scientific evaluation required to validate these hypotheses. Future research should focus on the synthesis and purification of this compound, followed by the systematic in vitro and in vivo studies outlined in this guide. Such investigations will be crucial in determining its true efficacy and therapeutic potential in comparison to current standard-of-care drugs.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Quinolone Compound Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific integrity. Quinoline derivatives, a prominent class of heterocyclic compounds, are a testament to this, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the journey from a promising lead compound in one laboratory to a globally recognized therapeutic requires rigorous validation of its biological effects across multiple research settings. This guide provides a comprehensive framework for the cross-validation of experimental results for quinoline compounds, ensuring data integrity and fostering collaborative scientific advancement.

The Imperative of Cross-Validation in Quinoline Research

The chemical versatility of the quinoline scaffold allows for a myriad of structural modifications, leading to a diverse array of derivatives with unique pharmacological profiles.[1] This inherent diversity, while a boon for medicinal chemists, also presents a significant challenge in ensuring the consistency of experimental outcomes. Inter-laboratory variability can arise from a multitude of factors, including subtle differences in reagents, equipment calibration, cell line passages, and even ambient environmental conditions. Cross-validation, the process of comparing data from two or more distinct analytical methods or laboratories, is therefore crucial to confirm that experimental results are both comparable and reliable.[3]

This guide will delve into standardized protocols for key bioassays, best practices for data reporting, and the statistical methodologies required to navigate the complexities of inter-laboratory comparisons.

Section 1: Standardizing the Approach to Bioactivity Assessment

To minimize variability and ensure meaningful comparisons, the adoption of standardized protocols is paramount. This section outlines detailed methodologies for common assays used to evaluate the biological activity of quinoline derivatives.

Antimicrobial Susceptibility Testing: The Microdilution Method

The broth microdilution method is widely regarded as the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, providing a quantitative measure of a compound's potency.[4] Adherence to internationally recognized guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) is essential for generating reproducible data.[4]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Materials:

    • Test Compound (Quinoline Derivative): Prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4]

    • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.[4]

    • Microorganism: Utilize a fresh, pure culture of the test organism.[4]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies from an agar plate and suspend them in sterile saline or broth.[4]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[4]

  • Microtiter Plate Preparation:

    • Perform serial two-fold dilutions of the quinoline derivative in the microtiter plate to achieve a range of concentrations.

    • Include a positive control (growth control, no compound) and a negative control (sterility control, no bacteria).[4]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).[4]

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible growth of the microorganism.[4]

Data Presentation: A Comparative Table of Hypothetical MIC Values

To illustrate the importance of cross-validation, consider the following hypothetical MIC data for a novel quinoline derivative, Compound QN-123, tested in three different laboratories against common bacterial strains.

CompoundLab A MIC (µg/mL)Lab B MIC (µg/mL)Lab C MIC (µg/mL)
QN-123 vs. S. aureus 484
QN-123 vs. E. coli 161632
QN-123 vs. P. aeruginosa 326464
Ciprofloxacin vs. S. aureus 0.50.50.5
Ciprofloxacin vs. E. coli 0.250.250.125
Ciprofloxacin vs. P. aeruginosa 111

Note: Ciprofloxacin is included as a reference standard to assess the consistency of the assay across labs.

Anticancer Activity: Cytotoxicity Assays

The evaluation of the anticancer potential of quinoline derivatives often begins with in vitro cytotoxicity assays to determine the concentration at which the compound inhibits cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Section 2: Ensuring Analytical Rigor in Compound Characterization

The purity and structural integrity of the quinoline compound under investigation are fundamental to the validity of any biological data. Cross-validation of analytical data using multiple techniques is essential.[3]

A Multi-faceted Approach to Analytical Validation

A combination of analytical methods should be employed to thoroughly characterize quinoline derivatives.[5]

  • High-Performance Liquid Chromatography (HPLC): Widely used for determining the purity and quantification of the compound.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or semi-volatile derivatives.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural elucidation.[3]

  • High-Resolution Mass Spectrometry (HRMS) or Elemental Analysis: To confirm the elemental composition.[6]

Table of Comparative Analytical Performance Metrics [3]

ParameterHPLC-UVGC-MSNMR
Primary Use Quantification, PurityIdentification, QuantificationStructure Elucidation
Linearity (r²) > 0.99> 0.99-
Precision (RSD%) < 2%< 5%-
LOD 0.1 - 1.0 µg/mL0.01 - 0.1 µg/mL-
LOQ 0.5 - 5.0 µg/mL0.05 - 0.5 µg/mL-

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Section 3: The Logic of Cross-Validation and Data Interpretation

A systematic approach is necessary to ensure the successful cross-validation of experimental results between different laboratories.

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates a logical workflow for conducting a cross-validation study.

CrossValidationWorkflow A Define Standardized Protocol B Distribute Standardized Reagents & Compound A->B C Lab A: Conduct Experiment B->C D Lab B: Conduct Experiment B->D E Lab C: Conduct Experiment B->E F Data Collection & Initial Analysis (Intra-lab) C->F D->F E->F G Inter-lab Data Comparison & Statistical Analysis F->G H Identify & Investigate Discrepancies G->H J Final Validated Results G->J If consistent I Refine Protocol or Procedures H->I If necessary I->A

Caption: A workflow for inter-laboratory cross-validation.

Statistical Analysis for Comparing Datasets

Statistical methods are essential for objectively comparing data from different labs.

  • Descriptive Statistics: Calculate the mean, standard deviation, and coefficient of variation for each dataset.

  • Inferential Statistics:

    • t-tests or ANOVA: To determine if there are statistically significant differences between the means of the datasets.

    • Regression Analysis: To assess the correlation between the results obtained from different labs.[7]

Section 4: Navigating the Challenges of Reproducibility

Several factors can contribute to a lack of reproducibility in quinoline research.

  • Compound Stability and Solubility: Quinoline derivatives can have varying stability and solubility, which can affect their effective concentration in assays.

  • Biological Reagent Variability: Differences in cell lines, bacterial strains, and media can lead to disparate results.

  • Data Reporting and Interpretation: Inconsistent reporting of experimental details can make it difficult to replicate studies.[8][9]

To mitigate these challenges, researchers should:

  • Thoroughly characterize the physicochemical properties of their compounds.

  • Utilize authenticated cell lines and standardized microbial strains.[6]

  • Adhere to comprehensive guidelines for reporting experimental data.[8][9]

Conclusion

The cross-validation of experimental results for quinoline compounds is not merely a procedural formality but a critical component of rigorous scientific inquiry. By embracing standardized protocols, employing robust analytical techniques, and applying sound statistical analysis, the research community can build a more reliable and comprehensive understanding of the therapeutic potential of this versatile class of molecules. This commitment to reproducibility will ultimately accelerate the translation of promising laboratory findings into impactful clinical applications.

References

A Researcher's Guide to Evaluating the Selectivity of Quinoline-3-Carboxylic Acid Derivatives for Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Oncology

The landscape of cancer therapy is continually evolving, with a paradigm shift from broad-spectrum cytotoxic agents to targeted therapies that exhibit selectivity for malignant cells. This focus on selectivity aims to enhance therapeutic efficacy while minimizing the debilitating side effects associated with damage to healthy tissues. Within this pursuit, quinoline-3-carboxylic acid derivatives have emerged as a promising class of compounds, demonstrating significant antiproliferative activity against various cancer cell lines.[1][2] Their versatile scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to achieve greater cancer cell-specific cytotoxicity.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of novel quinoline-3-carboxylic acid derivatives. We will delve into the underlying mechanisms that can be exploited to achieve selectivity, present robust experimental protocols for its quantification, and offer a comparative analysis of representative compounds.

Exploiting the Tumor Microenvironment: A Key to Selectivity

One of the elegant strategies to imbue quinoline-3-carboxylic acid derivatives with cancer cell selectivity lies in exploiting the unique pathophysiology of the tumor microenvironment. Notably, the acidic nature of many solid tumors, a consequence of the Warburg effect, presents a prime opportunity for targeted drug delivery.

A pivotal study highlighted that by modulating the pKa value of the carboxylic acid moiety, the selectivity of these compounds can be significantly enhanced.[4][5] The underlying principle is that the carboxylic acid group remains largely protonated (unionized) in the acidic tumor environment, increasing its lipophilicity and facilitating its passage across the cancer cell membrane. Conversely, in the physiological pH of healthy tissues, the compound is deprotonated (ionized), limiting its uptake by non-cancerous cells. This differential absorption is a critical determinant of selectivity.[4][5]

G cluster_0 Tumor Microenvironment (Acidic pH) cluster_1 Normal Tissue (Physiological pH) Compound_H Q-COOH (Protonated, Lipophilic) Cancer_Cell Cancer Cell Compound_H->Cancer_Cell Enhanced Uptake Apoptosis Apoptosis Cancer_Cell->Apoptosis Induces Compound_Ion Q-COO- (Ionized, Hydrophilic) Normal_Cell Normal Cell Compound_Ion->Normal_Cell Reduced Uptake Viability Viability Normal_Cell->Viability Maintains

Figure 1: pH-dependent selectivity of quinoline-3-carboxylic acid derivatives.

Mechanisms of Action: Beyond Simple Cytotoxicity

The anticancer properties of quinoline-3-carboxylic acid derivatives are not solely reliant on pH-dependent uptake but also on their interaction with specific molecular targets that are often dysregulated in cancer cells.[1] Understanding these mechanisms is crucial for designing derivatives with improved selectivity and for interpreting experimental outcomes.

Key mechanisms include:

  • Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[1] This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.[1] Some compounds have been identified as DNA minor groove-binding agents, which can also initiate an apoptotic response.[6]

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle progression in cancer cells, inducing arrest at specific phases, such as G2/M or S phase, thereby preventing their proliferation.[1]

  • Inhibition of Key Enzymes: A significant target for some quinoline carboxylic acids is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[7][8] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway, making DHODH an attractive target for selective inhibition.[8]

G Quinoline_Derivative Quinoline-3-Carboxylic Acid Derivative DHODH DHODH Inhibition Quinoline_Derivative->DHODH DNA_Binding DNA Minor Groove Binding Quinoline_Derivative->DNA_Binding Apoptosis_Modulation Bax/Bcl-2 Ratio Modulation Quinoline_Derivative->Apoptosis_Modulation Pyrimidine_Depletion Pyrimidine Pool Depletion DHODH->Pyrimidine_Depletion DNA_Damage DNA Damage Response DNA_Binding->DNA_Damage Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Apoptosis_Modulation->Mitochondrial_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Pathway->Apoptosis

Figure 2: Key molecular mechanisms of quinoline-3-carboxylic acid derivatives.

Comparative Analysis of Selectivity

The most direct method to quantify the selectivity of a compound is to determine its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines and, crucially, against non-cancerous cell lines. The ratio of these values provides the Selectivity Index (SI), a key metric for comparison.

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells. The following table presents representative data for several 2,4-disubstituted quinoline-3-carboxylic acid derivatives, illustrating how their selectivity can be compared.

CompoundCancer Cell Line (MCF-7) IC50 (µM)Non-cancerous Cell Line (HEK293) IC50 (µM)Selectivity Index (SI)
Derivative 2f[4]1.2>100>83.3
Derivative 2l[4]0.8>100>125
Doxorubicin (Standard)0.55.210.4

This data is illustrative and compiled from published studies for comparative purposes.[4]

Experimental Protocols for Evaluating Selectivity

A tiered approach is recommended for evaluating the selectivity of novel compounds, starting with primary screening for cytotoxicity, followed by mechanistic assays to understand the basis of their selective action.

General Experimental Workflow

G Start Synthesized Quinoline Derivative Primary_Screen Primary Cytotoxicity Assay (e.g., MTT, SRB) Start->Primary_Screen Panel Panel of Cancer & Non-cancerous Cell Lines Primary_Screen->Panel IC50_Calc Calculate IC50 & Selectivity Index (SI) Primary_Screen->IC50_Calc Decision High SI? IC50_Calc->Decision Secondary_Assays Secondary Mechanistic Assays (Apoptosis, Cell Cycle) Decision->Secondary_Assays Yes Stop Discard or Modify Compound Decision->Stop No Lead_Compound Lead Compound for In Vivo Studies Secondary_Assays->Lead_Compound

References

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and handling resource for 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid. This guide is designed for the specific needs of researchers and drug development professionals, offering not just procedural steps but the scientific reasoning behind them. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted source for laboratory safety intelligence.

Hazard Assessment: Understanding the Risks

Hazard Identification Summary:

Hazard TypeClassificationPrimary Routes of Exposure
Acute Oral Toxicity Harmful if swallowedIngestion
Skin Irritation Causes skin irritationDermal Contact
Eye Irritation Causes serious eye irritationEye Contact
Respiratory Irritation May cause respiratory irritationInhalation of dust/aerosol

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, along with recommended standards to ensure your safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton).Tested according to EN 374.Prevents skin contact, which can lead to irritation. Gloves should be inspected before each use and disposed of if contaminated.
Skin and Body Protection A lab coat with full-length sleeves or a chemical-resistant suit.Ensure no skin is exposed.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if engineering controls are inadequate or during spill cleanup.NIOSH (US) or EN 14387 (EU) approved.Protects against inhalation of dust or aerosols that can cause respiratory tract irritation.

PPE Selection and Donning Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence assess_risk Assess Task-Specific Risks select_ppe Select Appropriate PPE (Refer to Table) assess_risk->select_ppe Based on Procedure inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_suit 1. Don Lab Coat/Suit inspect_ppe->don_suit don_respirator 2. Don Respirator (If Required) don_suit->don_respirator don_goggles 3. Don Eye Protection don_respirator->don_goggles don_gloves 4. Don Gloves (Ensure cuffs overlap with sleeves) don_goggles->don_gloves

Caption: A stepwise workflow for the selection and donning of Personal Protective Equipment.

Safe Handling and Operational Plan

Adherence to strict operational procedures is critical to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to minimize the inhalation of dust or aerosols.

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.

Procedural Guidance for Handling
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn. Contaminated work clothing should not be allowed out of the workplace and should be washed separately.

Emergency Procedures: A Plan for the Unexpected

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Collect: Carefully sweep or shovel the spilled material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust during cleanup.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Emergency Response Workflow

Emergency_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe seek_medical Seek Medical Attention (If Exposed) spill->seek_medical If Inhaled, Ingested, or on Skin/Eyes contain Contain Spill ppe->contain collect Collect Spilled Material contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: A clear workflow for responding to a chemical spill.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Storage and Disposal Plan

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.

Disposal

All waste materials, including the compound itself, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

Disposal Protocol:

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container for hazardous chemical waste.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Collection: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.